Mrk-740-NC
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H31N5O3 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
3-(3,5-dimethoxyphenyl)-5-(1-methyl-9-phenyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H31N5O3/c1-28-13-14-30(18-25(28)9-11-29(12-10-25)20-7-5-4-6-8-20)24-26-23(27-33-24)19-15-21(31-2)17-22(16-19)32-3/h4-8,15-17H,9-14,18H2,1-3H3 |
InChI 键 |
OACWMVMQWRVMAF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Inert Counterpart: A Technical Guide to Mrk-740-NC as a Negative Control for PRDM9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted drug discovery and chemical biology, the validation of a compound's mechanism of action is paramount. This process relies on rigorous experimentation, often employing control compounds to delineate specific biological effects from off-target or non-specific activities. Mrk-740-NC serves as an exemplary negative control for its structurally analogous active counterpart, MRK-740, a potent and selective inhibitor of PRDM9 (PR/SET domain 9). PRDM9 is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase crucial for the initiation of meiotic recombination and has been implicated in certain cancers. This technical guide provides an in-depth analysis of this compound, elucidating its core function as an inactive analog and its critical role in validating the on-target effects of MRK-740.
Core Principle: The Inactivity of this compound
The primary "mechanism of action" of this compound is its deliberate lack of inhibitory activity against PRDM9. This inactivity is the cornerstone of its utility as a negative control. While structurally similar to the active inhibitor MRK-740, a critical chemical modification renders this compound incapable of effectively binding to and inhibiting the methyltransferase activity of PRDM9. This distinction allows researchers to confidently attribute the biological effects observed with MRK-740 to the specific inhibition of PRDM9, as this compound, when used in parallel experiments, should not elicit these same effects.
The key structural difference lies in the substitution of a methyl pyridine (B92270) moiety in MRK-740 with a phenyl group in this compound[1][2]. This seemingly minor alteration has a profound impact on the compound's ability to interact with the PRDM9 active site.
Comparative Biochemical Activity
Biochemical assays are fundamental in establishing the differential activity of MRK-740 and this compound. These assays directly measure the enzymatic activity of PRDM9 in the presence of each compound.
| Compound | Target | Assay Type | Result | Reference |
| MRK-740 | PRDM9 | Tritium-based methyltransferase | IC50: 80 ± 16 nM | [3] |
| This compound | PRDM9 | Tritium-based methyltransferase | No significant inhibition observed | [3] |
| MRK-740 | PRDM7 | Tritium-based methyltransferase | No significant inhibition observed | [3] |
| This compound | PRDM7 | Tritium-based methyltransferase | No significant inhibition observed | [1][3] |
Table 1: Comparative Inhibitory Activity of MRK-740 and this compound. The half-maximal inhibitory concentration (IC50) for MRK-740 against PRDM9 demonstrates its potency, while this compound shows no significant activity against either PRDM9 or the closely related PRDM7.
Cellular Activity and On-Target Validation
The utility of this compound extends to cellular systems, where it is crucial for confirming that the observed cellular phenotype upon MRK-740 treatment is a direct consequence of PRDM9 inhibition. Experiments in various cell lines have consistently demonstrated that MRK-740, but not this compound, reduces the levels of H3K4 trimethylation (H3K4me3), a direct downstream marker of PRDM9 activity.
For instance, in studies on glioblastoma persister cells, MRK-740 was shown to decrease bulk H3K4me3, while this compound had no such effect[4][5]. This provides strong evidence that the anti-persister efficacy of MRK-740 is mediated through its inhibition of PRDM9.
Experimental Protocols
In Vitro Methyltransferase Inhibition Assay
A common method to assess the inhibitory potential of compounds against PRDM9 is a scintillation proximity assay (SPA).
Objective: To quantify the enzymatic activity of PRDM9 in the presence of an inhibitor.
Materials:
-
Recombinant human PRDM9 enzyme
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor
-
Biotinylated histone H3 peptide substrate (e.g., H3(1-25))
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compounds (MRK-740, this compound) dissolved in DMSO
-
Microplates
Procedure:
-
A reaction mixture is prepared containing PRDM9 enzyme, biotinylated H3 peptide, and the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of ³H-SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is quenched by the addition of a stop solution (e.g., containing excess unlabeled SAM).
-
Streptavidin-coated SPA beads are added to the wells. The biotinylated H3 peptide, now radiolabeled if methylated by PRDM9, binds to the beads.
-
When the radiolabeled peptide is in close proximity to the scintillant-impregnated beads, it excites the scintillant, producing a light signal that can be detected by a microplate scintillation counter.
-
The signal intensity is proportional to the level of histone methylation.
-
Data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50).
Cellular H3K4 Trimethylation Assay (Western Blot)
Objective: To assess the effect of inhibitors on PRDM9-mediated H3K4 trimethylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, glioblastoma stem cells)
-
Cell culture medium and reagents
-
Test compounds (MRK-740, this compound)
-
Lysis buffer
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (as a loading control)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with varying concentrations of MRK-740, this compound, or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against H3K4me3, followed by incubation with the appropriate secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody against total histone H3 to ensure equal loading.
-
The intensity of the H3K4me3 band is normalized to the total H3 band to quantify changes in methylation levels.
Visualizing the Role of this compound
The following diagrams illustrate the structural differences between MRK-740 and this compound and the experimental workflow for their use in validating on-target activity.
Figure 1: Structural Distinction Between MRK-740 and this compound.
Figure 2: Experimental Workflow Using this compound as a Negative Control.
Conclusion
This compound is an indispensable tool for researchers investigating the function of PRDM9 and the effects of its inhibition. Its value lies not in its biological activity, but in its carefully engineered inactivity. By serving as a robust negative control, this compound enables the unambiguous attribution of the cellular and biochemical effects of MRK-740 to the specific inhibition of PRDM9. This level of validation is critical for the progression of chemical probes and potential therapeutic agents in the drug development pipeline. The diligent use of such control compounds ensures the generation of high-quality, reproducible data, which is the bedrock of scientific advancement.
References
The Chemical Landscape of Mrk-740-NC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and biological context of Mrk-740-NC, a critical negative control compound for the potent and selective PRDM9 inhibitor, Mrk-740. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histone methyltransferases and related epigenetic pathways.
This compound serves as an indispensable tool for validating the on-target effects of its active counterpart, Mrk-740, in cellular and biochemical assays.[1][2] By exhibiting negligible inhibitory activity against PRDM9, this compound allows for the confident attribution of observed biological effects to the specific inhibition of PRDM9 by Mrk-740.[1][2]
Core Chemical Properties and Structure
This compound, systematically named 4-(3-(3,5-Dimethoxy-phenyl)-1,2,4-oxadiazol-5-yl)-1-methyl-9-phenyl-1,4,9-triaza-spiro[5.5]undecane, is a synthetic small molecule.[1] Its chemical structure is closely related to that of Mrk-740, with the key difference being the substitution of the 2-methyl-4-pyridinyl group in Mrk-740 with a phenyl group in this compound.[2] This seemingly minor alteration drastically reduces its biological activity against PRDM9.[2]
Physicochemical and Structural Data
| Property | Value | Reference |
| CAS Number | 2421146-31-6 | [1][2] |
| Molecular Formula | C25H31N5O3 | [1][2] |
| Molecular Weight | 449.55 g/mol | [2] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 2 mg/mL (clear solution) | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | CN1CCN(C2=NC(C3=CC(OC)=CC(OC)=C3)=NO2)CC14CCN(C5=CC=CC=C5)CC4 | [1] |
| InChI | 1S/C25H31N5O3/c1-28-13-14-30(18-25(28)9-11-29(12-10-25)20-7-5-4-6-8-20)24-26-23(27-33-24)19-15-21(31-2)17-22(16-19)32-3/h4-8,15-17H,9-14,18H2,1-3H3 | [1] |
| InChI Key | OACWMVMQWRVMAF-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound is characterized as a very weak inhibitor of the in vitro methylation of histone H3 at lysine (B10760008) 4 (H3K4) by PRDM9.[1] In stark contrast to Mrk-740, which exhibits a potent IC50 of approximately 80 nM against PRDM9, this compound shows no significant inhibition at concentrations up to 100 µM.[3] This lack of activity makes it an ideal negative control.
PRDM9 is a histone methyltransferase that plays a crucial role in meiosis by binding to specific DNA sequences and catalyzing the trimethylation of H3K4 (H3K4me3). This epigenetic mark is essential for the initiation of meiotic recombination. The active compound, Mrk-740, acts as a substrate-competitive inhibitor of PRDM9. This compound, due to its structural modification, fails to effectively bind to the PRDM9 active site and therefore does not impede its methyltransferase activity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily adapted from the seminal publication by Allali-Hassani et al., 2019, "Discovery of a chemical probe for PRDM9."
In Vitro Histone Methyltransferase (HMT) Assay
This assay is designed to measure the enzymatic activity of PRDM9 and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human PRDM9 enzyme
-
Biotinylated histone H3 peptide (amino acids 1-25) substrate
-
S-(5'-Adenosyl)-L-methionine (SAM) cofactor
-
[³H]-SAM (radiolabeled cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
This compound and Mrk-740 (dissolved in DMSO)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 384-well)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing PRDM9 enzyme, biotinylated H3 peptide, and SAM in the assay buffer.
-
Add varying concentrations of this compound or Mrk-740 (typically in a serial dilution) to the reaction mixture. A DMSO-only control should be included.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and radiolabeled peptides will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of H3K4 methylation.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value. For this compound, no significant inhibition is expected.
Cellular PRDM9 Activity Assay in HEK293T Cells
This assay assesses the ability of compounds to inhibit PRDM9 activity within a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Mrk-740 (dissolved in DMSO)
-
Lysis buffer
-
Antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, and appropriate secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Seed HEK293T cells in culture plates and allow them to adhere.
-
Co-transfect the cells with the FLAG-PRDM9 and GFP-H3 expression plasmids.
-
After a suitable incubation period (e.g., 24 hours), treat the cells with various concentrations of this compound or Mrk-740. Include a DMSO-only control.
-
Incubate the cells with the compounds for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blot analysis on the cell lysates.
-
Probe the blots with antibodies against FLAG (to confirm PRDM9 expression), GFP (to confirm H3 expression), and H3K4me3 (to measure PRDM9 activity).
-
Quantify the band intensities for H3K4me3 and normalize to the GFP signal to account for transfection efficiency.
-
Analyze the dose-dependent effect of the compounds on H3K4me3 levels. This compound is expected to show no reduction in H3K4me3 levels.
Visualizations
PRDM9 Signaling Pathway and Inhibition
The following diagram illustrates the catalytic action of PRDM9 on histone H3 and the point of inhibition by its active inhibitor, for which this compound serves as a negative control.
Caption: PRDM9 catalyzes the transfer of a methyl group from SAM to H3K4, producing H3K4me3 and SAH.
Experimental Workflow for Inhibitor Validation
This diagram outlines the logical flow of experiments to validate the activity and specificity of a PRDM9 inhibitor using this compound as a negative control.
Caption: Workflow for validating PRDM9 inhibitors using in vitro and cellular assays with a negative control.
References
- 1. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo | PLOS Genetics [journals.plos.org]
- 2. Interrogating the Functions of PRDM9 Domains in Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]
Mrk-740-NC: A Validated Negative Control for PRDM9 Inhibition Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a critical role in initiating meiotic recombination in most mammals by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2][3][4] Its aberrant expression has been linked to genomic instability and oncogenesis.[1][2][5] The development of potent and selective chemical probes for PRDM9, such as Mrk-740, has been instrumental in elucidating its biological functions.[5][6][7][8] A crucial component of rigorous chemical biology is the use of a structurally related but biologically inactive negative control to differentiate on-target from off-target effects. This guide provides a comprehensive overview of Mrk-740-NC, the validated negative control for the PRDM9 inhibitor Mrk-740.
Mrk-740 is a potent, selective, and cell-active inhibitor of PRDM9 with a substrate-competitive mechanism of action that is dependent on the cofactor S-adenosylmethionine (SAM).[1][5][6][7] To confirm that the observed biological effects of Mrk-740 are due to the specific inhibition of PRDM9, a negative control, this compound, was developed.[1][7][9] this compound is structurally very similar to Mrk-740 but is inactive against PRDM9, making it an ideal tool for control experiments.[1][9]
Data Presentation
The following tables summarize the quantitative data for Mrk-740 and its negative control, this compound, providing a clear comparison of their activities.
Table 1: In Vitro Biochemical Activity against PRDM9
| Compound | Target | Assay Type | IC50 | Reference |
| Mrk-740 | PRDM9 | Histone Methyltransferase Assay | 80 ± 16 nM | [5] |
| Mrk-740 | PRDM9 | Histone Methyltransferase Assay | 85 nM | [7] |
| This compound | PRDM9 | Histone Methyltransferase Assay | > 100 µM | [7] |
Table 2: Cellular Activity on PRDM9-dependent H3K4 Trimethylation
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Mrk-740 | HEK293T (with PRDM9 overexpression) | Western Blot | 0.8 ± 0.1 µM | [10] |
| Mrk-740 | HEK293T (with PRDM9 overexpression) | ChIP-qPCR at PRDM9 loci | Concentration-dependent decrease | [1] |
| This compound | HEK293T (with PRDM9 overexpression) | Western Blot | No inhibition up to 10 µM | [10] |
| This compound | HEK293T (with PRDM9 overexpression) | ChIP-qPCR at PRDM9 loci | No significant effect | [1] |
Table 3: Selectivity and Cellular Effects
| Compound | Target/Assay | Effect | Concentration | Reference |
| Mrk-740 | PRDM7 | IC50 = 45 ± 7 µM | [9] | |
| This compound | PRDM7 | No significant inhibition | [9] | |
| Mrk-740 | Panel of 32 other methyltransferases | No significant inhibition | 10 µM | [1] |
| Mrk-740 | HEK293T cell growth | No effect | 3 µM | [6] |
| Mrk-740 | HEK293T cell growth | Some toxicity | 10 µM | [6][10] |
| This compound | HEK293T cell growth | No effect | Up to 10 µM | [10] |
| Mrk-740 | Mouse spermatocytes | Meiotic defects | [8][9] | |
| This compound | Mouse spermatocytes | No overt meiotic defects | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific experimental conditions.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PRDM9.
-
Reagents:
-
Recombinant human PRDM9 protein
-
Biotinylated Histone H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM) cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Mrk-740 and this compound dissolved in DMSO
-
Detection reagents (e.g., AlphaLISA or TR-FRET based)
-
-
Procedure:
-
Prepare serial dilutions of Mrk-740 and this compound in DMSO.
-
In a 384-well plate, add the compounds to the assay buffer.
-
Add recombinant PRDM9 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution.
-
Add detection reagents according to the manufacturer's protocol (e.g., streptavidin-donor beads and anti-H3K4me3-acceptor beads for AlphaLISA).
-
Incubate in the dark to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular H3K4me3 Assay in Overexpression System
This assay assesses the ability of compounds to inhibit PRDM9's methyltransferase activity in a cellular context.
-
Cell Line: HEK293T cells
-
Reagents:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Expression plasmids for FLAG-tagged wild-type PRDM9 and a catalytically inactive mutant (e.g., Y357S).[10]
-
Transfection reagent (e.g., Lipofectamine or PEI).[11][12][13][14]
-
Mrk-740 and this compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-FLAG, anti-H3K4me3, anti-total Histone H3, and appropriate secondary antibodies.
-
-
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the PRDM9 expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[11][12][13][14]
-
After 24 hours, treat the transfected cells with various concentrations of Mrk-740 or this compound for a specified duration (e.g., 20-24 hours).[10]
-
Harvest the cells and prepare whole-cell lysates.
-
Perform Western blotting to detect levels of FLAG-PRDM9, H3K4me3, and total H3.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
-
Plot the normalized H3K4me3 levels against the compound concentration to determine the cellular IC50.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This technique is used to quantify the enrichment of H3K4me3 at specific PRDM9 target loci in cells.
-
Reagents:
-
Transfected HEK293T cells (as described above) treated with Mrk-740 or this compound.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
ChIP lysis buffer.
-
Sonication equipment.
-
Anti-H3K4me3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
ChIP wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
qPCR primers for known PRDM9 target loci and negative control regions.[15][16][17]
-
qPCR master mix.
-
-
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin overnight with an anti-H3K4me3 antibody or control IgG.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to PRDM9 target loci and control regions to quantify the enrichment of H3K4me3.[15][16][17]
-
Mandatory Visualization
PRDM9 Signaling Pathway in Meiotic Recombination
Caption: PRDM9-mediated pathway of meiotic recombination initiation.
Experimental Workflow for Validating this compound
References
- 1. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. uniprot.org [uniprot.org]
- 4. Prdm9 Controls Activation of Mammalian Recombination Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. addgene.org [addgene.org]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Discovery and Development of Mrk-740-NC: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Inactive Control Compound for the PRDM9 Chemical Probe MRK-740.
Mrk-740-NC is the inactive control compound for MRK-740, a potent and selective chemical probe for PRDM9 (PR/SET Domain 9), a histone methyltransferase.[1][2] This document provides a comprehensive overview of the discovery, development, and characterization of this compound and its active counterpart, MRK-740.
Introduction
PRDM9 is a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine (B10760008) 4 (H3K4me3), which in turn directs the initiation of meiotic recombination.[1] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[1][2] To investigate the biological functions of PRDM9, a selective chemical probe, MRK-740, was developed.[1][2] As an essential component of rigorous chemical probe-based research, a structurally similar but biologically inactive control compound, this compound, was synthesized.[1] this compound serves as a crucial tool to distinguish on-target effects of MRK-740 from off-target or compound-specific effects not related to PRDM9 inhibition.
Discovery and Synthesis
MRK-740 was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) studies.[3] this compound was rationally designed and synthesized as a negative control by replacing the methyl pyridine (B92270) moiety of MRK-740 with a phenyl group.[3] This subtle structural modification is intended to abolish the inhibitory activity against PRDM9 while maintaining similar physicochemical properties to MRK-740, thereby making it an ideal negative control for cellular and in vivo studies.
Mechanism of Action of MRK-740
MRK-740 is a potent, selective, and cell-active inhibitor of PRDM9 with a SAM-dependent substrate-competitive mechanism of action.[1][2] It binds to the substrate-binding pocket of PRDM9 and makes extensive interactions with the cofactor S-adenosylmethionine (SAM).[1][2] In contrast, this compound exhibits no significant inhibition of PRDM9 activity.[1]
Quantitative Data
The following tables summarize the key quantitative data for MRK-740 and this compound.
Table 1: In Vitro Potency against PRDM9
| Compound | Target | IC50 (nM) |
| MRK-740 | PRDM9 | 80 ± 16 |
| This compound | PRDM9 | > 100,000 |
Table 2: Cellular Activity for Inhibition of H3K4 Trimethylation
| Compound | Cell Line | Assay | IC50 (µM) |
| MRK-740 | HEK293T | PRDM9-dependent H3K4 trimethylation | 0.8 ± 0.1 |
| This compound | HEK293T | PRDM9-dependent H3K4 trimethylation | > 10 |
Table 3: Selectivity Profile of MRK-740
| Off-Target Class | Number Tested | Off-Targets with >50% Inhibition at 10 µM |
| Methyltransferases | 32 | 0 |
| GPCRs, Enzymes, Receptors | 108 | Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ |
Experimental Protocols
PRDM9 Methyltransferase Activity Assay
A radioactivity-based assay was used to measure the methyltransferase activity of PRDM9. The protocol is as follows:
-
Reactions were performed in a 384-well plate in a final volume of 25 µL.
-
The reaction mixture contained 20 mM Tris-HCl (pH 8.0), 0.01% Triton X-100, 1 mM DTT, 1 µM SAM, 0.5 µCi [3H]-SAM, 1 µM biotinylated H3 (1-25) peptide substrate, and 5 nM recombinant human PRDM9 enzyme.
-
Compounds (MRK-740 or this compound) were added at various concentrations.
-
The reaction was incubated for 60 minutes at 23°C.
-
The reaction was stopped by the addition of 10 µL of 7.5 M guanidine (B92328) hydrochloride.
-
20 µL of the reaction mixture was transferred to a streptavidin-coated FlashPlate.
-
The plate was incubated for 1 hour to allow the biotinylated peptide to bind.
-
The plate was washed with 0.1% Tween-20.
-
The radioactivity was measured using a TopCount plate reader.
-
IC50 values were calculated from the dose-response curves.
Cellular H3K4 Trimethylation Assay
The inhibitory effect of the compounds on PRDM9-mediated H3K4 trimethylation in a cellular context was assessed using a Western blot-based assay.
-
HEK293T cells were co-transfected with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.
-
24 hours post-transfection, the cells were treated with various concentrations of MRK-740 or this compound for 20 hours.
-
Cells were harvested and lysed.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against H3K4me3, FLAG, and GFP.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities were quantified, and the H3K4me3 signal was normalized to the GFP signal.
-
IC50 values were determined from the dose-response curves.
Visualizations
Signaling Pathway of PRDM9 Inhibition by MRK-740
Caption: PRDM9 inhibition by MRK-740.
Experimental Workflow for the Discovery of MRK-740 and this compound
Caption: Discovery and characterization workflow.
References
Inactive Analog Mrk-740-NC: A Technical Guide for Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mrk-740-NC, the inactive analog of the potent PRDM9 inhibitor, Mrk-740. It is designed to serve as a comprehensive resource for researchers in epigenetics and drug discovery, offering detailed data, experimental context, and a clear understanding of the compound's use as a negative control in studies targeting the PRDM9 histone methyltransferase.
Introduction: The Role of PRDM9 and the Need for a Control Compound
PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark.[1][2] This activity is essential for initiating meiotic recombination. Aberrant PRDM9 expression has also been implicated in oncogenesis, making it a target of interest for therapeutic development.[2]
Mrk-740 is a potent, cell-active, and selective inhibitor of PRDM9.[2][3] To rigorously validate its on-target effects and distinguish them from any off-target or non-specific cellular responses, a structurally similar but biologically inactive control compound is essential. This compound serves this purpose. It was designed by replacing the methyl pyridine (B92270) moiety of Mrk-740 with a phenyl group, rendering it incapable of inhibiting PRDM9.[4][5] This guide details the properties and applications of this compound as a negative control.
Mechanism of Action: Why this compound is Inactive
Mrk-740 functions as a cofactor-dependent, substrate-competitive inhibitor of PRDM9.[2] It binds to the substrate-binding pocket of the enzyme, with its interaction stabilized by the cofactor S-adenosylmethionine (SAM).[2] The structural modification in this compound—the substitution of the methyl pyridine with a phenyl group—disrupts this critical interaction within the PRDM9 active site, abolishing its inhibitory activity.[4][5]
The signaling pathway below illustrates the role of PRDM9 in histone methylation and the mechanism of inhibition by Mrk-740, highlighting why the structural change in this compound prevents this inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of Mrk-740 and its inactive analog, this compound.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ (nM) | Notes |
| Mrk-740 | PRDM9 | 80 ± 16 nM | Potent inhibition observed.[2][4] |
| This compound | PRDM9 | > 100,000 nM | No significant inhibition detected.[6] |
| Mrk-740 | PRDM7 | Active (equipotent) | Also inhibits the close homolog PRDM7.[4] |
| This compound | PRDM7 | Inactive | No inhibitory activity observed for PRDM7.[5] |
Table 2: Cellular Activity and Cytotoxicity
| Assay | Cell Line | Compound | Concentration | Result |
| PRDM9-dependent H3K4 Trimethylation | HEK293T | Mrk-740 | (IC₅₀) 0.8 µM | Dose-dependent reduction in H3K4me3.[1][3] |
| PRDM9-dependent H3K4 Trimethylation | HEK293T | This compound | Up to 10 µM | No inhibition of H3K4 trimethylation observed.[1] |
| Cell Growth/Viability | HEK293T | Mrk-740 | Up to 10 µM | Some toxicity noted at 10 µM after 24 hours.[1][3] |
| Cell Growth/Viability | HEK293T | This compound | Up to 10 µM | Did not affect cell growth.[1] |
| Cell Viability | MCF7 | Mrk-740 | 10 µM | Minimal impact on cell viability in a 5-day proliferation assay.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a negative control. The following protocols are based on the methodologies described in the primary literature.
In Vitro PRDM9 Methyltransferase Assay
This assay measures the direct inhibitory effect of the compounds on PRDM9's enzymatic activity.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing PRDM9 enzyme, the cofactor S-adenosylmethionine (SAM), and a biotinylated H3 (1-25) peptide substrate.[4]
-
Compound Addition: Add varying concentrations of Mrk-740 or this compound to the reaction mixture. Include a DMSO-only control.
-
Incubation: Incubate the reaction at a controlled temperature to allow for the methyltransferase reaction to proceed.
-
Detection: Utilize a homogenous time-resolved fluorescence (HTRF) or similar detection method to quantify the amount of H3K4 trimethylation.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ values.
Cellular H3K4 Trimethylation Assay
This cell-based assay validates the ability of the compounds to inhibit PRDM9 within a cellular context.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[1]
-
Compound Treatment: Treat the transfected cells with various concentrations of Mrk-740 or this compound for 20-24 hours.[1]
-
Immunofluorescence: Fix, permeabilize, and stain the cells with a primary antibody specific for H3K4me3, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the H3K4me3 fluorescence intensity within the nuclei of GFP-positive cells.
-
Normalization: Normalize the H3K4me3 signal to the GFP signal to account for variations in transfection efficiency and protein expression.[1]
-
Data Analysis: Calculate the IC₅₀ value for cellular inhibition by plotting normalized H3K4me3 intensity against compound concentration.
Cell Viability/Proliferation Assay
This protocol assesses the cytotoxic effects of the compounds.
Methodology:
-
Cell Seeding: Seed HEK293T or MCF7 cells in multi-well plates.
-
Compound Treatment: Add a range of concentrations of Mrk-740 and this compound to the cells.
-
Live-Cell Imaging: Place the plates in a live-cell imaging device (e.g., IncuCyte™ ZOOM).[1]
-
Monitoring: Acquire images at regular intervals over a period of 1 to 5 days to monitor cell confluence or cell count.
-
Data Analysis: Analyze the cell growth curves to determine any impact on cell proliferation or viability compared to vehicle-treated controls.
Conclusion
This compound is an indispensable tool for researchers studying PRDM9. Its structural similarity to the active inhibitor Mrk-740, combined with its demonstrated lack of inhibitory activity in both biochemical and cellular assays, makes it the gold-standard negative control.[1][2][5] The proper use of this compound alongside Mrk-740 allows for the confident attribution of observed biological effects to the specific inhibition of PRDM9, thereby ensuring the rigor and reproducibility of epigenetic studies targeting this important methyltransferase.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. MRK-740 | Structural Genomics Consortium [thesgc.org]
The Cornerstone of Confidence: A Technical Guide to the Role of Negative Controls in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical biology and drug discovery, the quest for novel therapeutics and a deeper understanding of biological systems hinges on the reliability of experimental data. Amidst the sophisticated technologies and innovative chemical probes, a fundamental, yet often overlooked, component stands as the bedrock of scientific rigor: the negative control. This in-depth technical guide illuminates the critical role of negative controls, providing a comprehensive framework for their design, implementation, and interpretation in chemical biology research.
The Indispensable Role of the Negative Control
A negative control is a sample or group in an experiment that does not receive the experimental treatment and, therefore, is not expected to exhibit any change.[1] Its primary purpose is to serve as a baseline, allowing researchers to distinguish the specific effects of the treatment from non-specific effects, experimental artifacts, or inherent biological variability.[1] In essence, a well-designed negative control is the silent partner that validates the positive results, ensuring that the observed phenotype is a direct consequence of the chemical intervention and not an unforeseen variable.
The inclusion of appropriate negative controls is paramount for:
-
Validating On-Target Effects: By comparing the activity of a chemical probe to its inactive analog, researchers can gain confidence that the observed biological response is due to the modulation of the intended target and not off-target effects.[2]
-
Establishing a Baseline for Quantitative Analysis: Negative controls provide the zero-effect measurement against which the magnitude of the experimental effect can be accurately quantified.
-
Enhancing Reproducibility: Rigorous use of negative controls is a hallmark of robust experimental design, leading to more reproducible and reliable findings.
Types of Negative Controls in Chemical Biology
The choice of a negative control is context-dependent and should be tailored to the specific experimental question. Common types of negative controls in chemical biology include:
-
Vehicle Control: The most basic negative control, where the sample is treated with the solvent (e.g., DMSO, saline) used to dissolve the active compound. This control accounts for any effects of the vehicle itself on the biological system.
-
Untreated Control: A sample that receives no treatment at all. This control reveals the baseline behavior of the biological system under the experimental conditions.
-
Genetic Controls (Knockout/Knockdown): In cell-based assays, using cells where the target protein has been knocked out or its expression significantly reduced (knockdown) can serve as an excellent negative control. If the chemical probe has no effect in these cells, it strongly suggests that its activity is dependent on the presence of the target protein.
-
"No Primary Antibody" Control (for Immunoassays): In techniques like Western Blotting and ELISA, a sample that is processed without the primary antibody is a crucial negative control to assess non-specific binding of the secondary antibody.
Data Presentation: Quantitative Insights from Negative Controls
Clear and concise presentation of quantitative data is essential for interpreting the significance of experimental results. The following tables summarize representative data from various chemical biology assays, highlighting the comparison between the experimental group and the negative control.
Table 1: Cell Viability Assessment using MTT Assay
This table illustrates the effect of a novel anti-cancer compound on the viability of a cancer cell line. The negative control (Vehicle) establishes the baseline viability.
| Treatment Group | Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| Negative Control (Vehicle - 0.1% DMSO) | 0 | 1.25 | 100% |
| Compound X | 1 | 1.10 | 88% |
| 5 | 0.75 | 60% | |
| 10 | 0.40 | 32% | |
| 25 | 0.15 | 12% |
Data is hypothetical and for illustrative purposes.
Table 2: In Vitro Enzyme Inhibition Assay
This table shows the inhibitory activity of a newly synthesized kinase inhibitor compared to its structurally similar but inactive analog (negative control).
| Compound | Concentration (nM) | % Enzyme Activity |
| Negative Control (Inactive Analog) | 1000 | 98% |
| Kinase Inhibitor Y | 10 | 75% |
| 50 | 45% | |
| 100 | 20% | |
| 500 | 5% |
Data is hypothetical and for illustrative purposes.
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This table demonstrates the stabilization of a target protein in cells upon binding of a specific ligand, while the negative control compound shows no significant stabilization. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
| Treatment | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 48.5 | - |
| Negative Control Compound | 48.7 | +0.2 |
| Active Ligand Z | 54.2 | +5.7 |
Data is hypothetical and for illustrative purposes.[3][4]
Table 4: Cell Migration (Transwell) Assay
This table quantifies the effect of an inhibitor on the migration of metastatic cancer cells towards a chemoattractant. The negative control group shows the baseline migration in the absence of the chemoattractant.[5][6]
| Condition | Migrated Cells (per field) | % Inhibition of Migration |
| Negative Control (No Chemoattractant) | 15 | - |
| Vehicle + Chemoattractant | 150 | 0% |
| Inhibitor A (10 µM) + Chemoattractant | 45 | 70% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized protocols are crucial for the reproducibility of experimental findings. The following sections provide methodologies for common chemical biology assays, emphasizing the integration of negative controls.
Western Blotting
Objective: To detect a specific protein in a complex mixture.
Methodology:
-
Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer.
-
Negative Control (No Primary Antibody): For one strip of the membrane, incubate with blocking buffer alone, omitting the primary antibody. This will control for non-specific binding of the secondary antibody.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Washing: Wash the membrane again to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of the target protein in the experimental samples to the loading control and observe the absence of a band in the "no primary antibody" negative control lane.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the amount of a specific protein (antigen) in a sample.
Methodology:
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the antigen of interest.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.
-
Sample Incubation: Add the samples (including experimental samples, standards, and controls) to the wells.
-
Negative Control (Blank): Include wells that contain only the sample diluent. This will determine the background signal of the assay.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add a detection antibody that is also specific for the antigen and is conjugated to an enzyme.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add a substrate that will be converted by the enzyme into a detectable signal (e.g., color change).
-
Signal Measurement: Measure the absorbance or fluorescence of each well using a plate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the antigen in the experimental samples. The signal from the blank (negative control) wells should be subtracted from all other readings.
Caspase Activity Assay (Fluorometric)
Objective: To measure the activity of caspase enzymes, which are key mediators of apoptosis.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with the compound of interest to induce apoptosis.
-
Negative Control: Include untreated cells as a negative control for baseline caspase activity.
-
Positive Control: Include cells treated with a known inducer of apoptosis (e.g., staurosporine) as a positive control.
-
Cell Lysis: Lyse the cells to release the caspases.
-
Assay Reaction: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysates. Active caspases will cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.
-
Analysis: Compare the fluorescence signal of the treated samples to the negative control to determine the fold-increase in caspase activity.
Mandatory Visualizations: Diagrams for Clarity
Visual representations of complex biological processes and experimental designs are invaluable for communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: A simplified experimental workflow highlighting the parallel processing of the experimental and negative control groups.
Caption: A diagram of the EGFR signaling pathway illustrating how a specific inhibitor (active compound) blocks the pathway, while its inactive analog (negative control) does not.
Caption: A logical diagram showing how a negative control helps to isolate the on-target effect from potential off-target effects and experimental artifacts.
Conclusion: Upholding the Integrity of Chemical Biology Research
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Dynamic Cell Viability, Migration and Invasion Assessments by Novel Real-Time Technology and Classic Endpoint Assays - PMC [pmc.ncbi.nlm.nih.gov]
Mrk-740-NC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mrk-740-NC, a crucial negative control compound for the potent and selective PRDM9 inhibitor, Mrk-740. This document details its chemical properties, relevant experimental protocols, and the biological pathways in which its counterpart, Mrk-740, is active.
Introduction
This compound is an essential tool for researchers studying the function of PRDM9, a histone methyltransferase implicated in meiotic recombination and potentially in oncogenesis. As a close structural analog of the PRDM9 inhibitor Mrk-740, this compound serves as an ideal negative control in various assays by demonstrating the specific effects of PRDM9 inhibition.[1] It has been shown to have no significant inhibitory activity against PRDM7 and PRDM9.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings. The key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2421146-31-6 | [1][2][3] |
| Molecular Weight | 449.55 g/mol | [1][2][3] |
| Molecular Formula | C₂₅H₃₁N₅O₃ | [1][2][3] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: 2 mg/mL (clear solution) | [2] |
| Storage | 2-8°C | [2] |
Mechanism of Action of the Active Counterpart (Mrk-740)
Mrk-740 is a potent and selective, substrate-competitive inhibitor of PRDM9 histone methyltransferase with an IC₅₀ of 80 nM.[4] It acts by binding to the substrate-binding pocket of PRDM9, with significant interactions with the cofactor S-adenosylmethionine (SAM), leading to a SAM-dependent substrate-competitive inhibition.[1] In cellular assays, Mrk-740 effectively reduces PRDM9-dependent trimethylation of H3K4.[4] In contrast, this compound shows no significant inhibitory activity, making it an excellent negative control to delineate PRDM9-specific effects.[1]
Experimental Protocols
The following are detailed methodologies for key experiments where this compound is used as a negative control.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is crucial for determining the inhibitory potential of compounds against PRDM9.
Materials:
-
PRDM9 enzyme
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Mrk-740 and this compound dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Streptavidin-coated scintillation proximity assay (SPA) plates
Procedure:
-
Prepare serial dilutions of Mrk-740 and this compound in DMSO.
-
In a 384-well plate, add the compounds to the assay buffer.
-
Add 5 nM of PRDM9 enzyme to each well.
-
Initiate the reaction by adding a mixture of 71 µM SAM (containing 5 µM ³H-SAM) and 4 µM biotinylated H3 (1-25) peptide.
-
Incubate the reaction mixture for 30 minutes at 23°C.
-
Terminate the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated SPA plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Measure the incorporation of the tritiated methyl group using a scintillation counter.
-
Plot the results as a percentage of the uninhibited control to determine the IC₅₀ values.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
HEK293T cells
-
Mrk-740 and this compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer with protease inhibitors
-
Antibodies against PRDM9 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture HEK293T cells to 80-90% confluency.
-
Treat the cells with the desired concentrations of Mrk-740, this compound, or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against PRDM9 and a loading control.
-
Quantify the band intensities to determine the melting curves. A shift in the melting curve for Mrk-740-treated cells compared to vehicle and this compound-treated cells indicates target engagement.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to investigate the effect of PRDM9 inhibition on histone modifications at specific genomic loci.
Materials:
-
HEK293T cells
-
Mrk-740 and this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Treat HEK293T cells with Mrk-740, this compound, or vehicle for 24 hours.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating with proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of specific genomic loci by quantitative PCR (qPCR) using primers for known PRDM9 target genes. A reduction in H3K4me3 enrichment in Mrk-740-treated cells compared to controls indicates inhibition of PRDM9 activity.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the PRDM9 signaling pathway and a typical experimental workflow aid in understanding the context and application of this compound.
Caption: PRDM9 methylates Histone H3 at lysine (B10760008) 4, initiating meiotic recombination.
Caption: A typical workflow for assessing PRDM9 inhibition using Mrk-740 and this compound.
References
- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
Mrk-740-NC: A Technical Guide to Safety, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and experimental application of Mrk-740-NC, a critical negative control compound for the PRDM9 inhibitor, MRK-740. The information is compiled from manufacturer safety data and key findings from primary research literature.
Safety and Handling
This compound is intended for research use only and has not been fully validated for medical applications.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
1.1 Material Safety Data Summary
| Property | Value | Source |
| Form | Powder | Sigma-Aldrich |
| Color | White to beige | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| WGK (Water Hazard Class) | WGK 3 | Sigma-Aldrich |
| Flash Point | Not applicable | Sigma-Aldrich |
1.2 Handling Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of waste in accordance with local regulations.
-
Fire: While not highly flammable, use standard fire-extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₅O₃ | MedChemExpress[1] |
| Molecular Weight | 449.55 g/mol | MedChemExpress[1] |
| CAS Number | 2421146-31-6 | MedChemExpress[1] |
| Purity | ≥98% (HPLC) | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL, clear | Sigma-Aldrich |
| InChI Key | OACWMVMQWRVMAF-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES String | CN1CCN(C2=NC(C3=CC(OC)=CC(OC)=C3)=NO2)CC14CCN(C5=CC=CC=C5)CC4 | Sigma-Aldrich |
Biological Activity and Mechanism of Action
This compound serves as a negative control for its active analogue, MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[2] PRDM9 is a key enzyme involved in the trimethylation of histone H3 on lysine (B10760008) 4 (H3K4me3) and is crucial for meiotic recombination.
This compound was specifically designed to be inactive against PRDM9. This is achieved by replacing the methyl pyridine (B92270) moiety of the active compound, MRK-740, with a phenyl group.[1] Consequently, this compound shows no significant inhibitory activity against PRDM7 and PRDM9.[1] Its primary utility in research is to help differentiate the biological effects of PRDM9 inhibition from off-target or non-specific effects of the active compound.
Experimental Data
This compound has been demonstrated to be inactive in both biochemical and cellular assays where its active counterpart, MRK-740, shows potent inhibition.
Table 4.1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ |
| MRK-740 | PRDM9 | 80 ± 16 nM |
| This compound | PRDM9 | > 100 µM |
| MRK-740 | PRDM7 | > 100 µM |
| This compound | PRDM7 | No significant inhibition |
Table 4.2: Cellular Activity in HEK293T Cells
| Compound | Assay | IC₅₀ |
| MRK-740 | PRDM9-dependent H3K4 trimethylation | 0.8 ± 0.1 µM |
| This compound | PRDM9-dependent H3K4 trimethylation | No inhibition up to 10 µM |
Experimental Protocols
The following is a summary of the experimental methodology for utilizing this compound as a negative control in a cell-based assay, as described in the primary literature.
5.1 Cellular Assay for PRDM9-Dependent H3K4 Trimethylation
This protocol is adapted from Allali-Hassani et al., Nature Communications, 2019.[3]
Objective: To assess the effect of compounds on PRDM9-mediated H3K4 trimethylation in a cellular context.
Cell Line: HEK293T cells.
Materials:
-
HEK293T cells
-
Plasmids: H3-GFP and PRDM9-FLAG
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MRK-740 (as a positive control, dissolved in DMSO)
-
DMSO (as a vehicle control)
-
Reagents for immunofluorescence or Western blotting (e.g., primary antibodies against H3K4me3 and GFP, secondary antibodies)
-
Imaging system (e.g., IncuCyte™ ZOOM for cell growth analysis)
Procedure:
-
Cell Seeding: Seed HEK293T cells in appropriate culture vessels (e.g., multi-well plates).
-
Co-transfection: Co-transfect the cells with H3-GFP and PRDM9-FLAG plasmids using a suitable transfection reagent.
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound. Include parallel treatments with MRK-740 as a positive control and a DMSO-only vehicle control. A recommended concentration for this compound in cellular assays is up to 10 µM.
-
Incubation: Incubate the treated cells for a specified duration (e.g., 20 hours).
-
Cell Viability Assay (Optional but Recommended): To ensure that the observed effects are not due to cytotoxicity, perform a cell proliferation assay. Treat cells with the compounds for 24 hours and measure cell number. It has been shown that neither MRK-740 nor this compound significantly affect HEK293T cell growth at concentrations up to 10 µM.[4]
-
Analysis of H3K4 Trimethylation:
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining using a primary antibody specific for H3K4me3. Use the GFP signal from the H3-GFP construct to normalize the H3K4me3 signal.
-
Western Blotting: Lyse the cells and perform Western blot analysis to detect levels of H3K4me3 and a loading control (e.g., total Histone H3 or GFP).
-
-
Data Analysis: Quantify the H3K4me3 levels and normalize them to the control (e.g., GFP intensity). Compare the effects of this compound to the vehicle control and the active compound, MRK-740.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a negative control in a cell-based assay to validate the specificity of an active compound like MRK-740.
Caption: Workflow for validating PRDM9 inhibition using this compound.
References
Unraveling the Molecular Architecture: A Comparative Analysis of Mrk-740 and Mrk-740-NC
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structural and functional characteristics of the C-C chemokine receptor 2 (CCR2) antagonist, Mrk-740. A comprehensive review of publicly available scientific literature reveals no distinct molecule designated as "Mrk-740-NC." All scholarly references point to a singular chemical entity, "MRK-740." This document will therefore focus on the known structural and experimental data for Mrk-740, while addressing the absence of a discernible "NC" variant in the scientific domain. This guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of CCR2 inhibition and related therapeutic development.
Introduction to Mrk-740
Mrk-740 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. Mrk-740 has been investigated for its potential in treating conditions such as atherosclerosis and type 2 diabetes.
Structural Characterization of Mrk-740
A thorough search of scientific databases and chemical repositories has not yielded any information on a distinct molecule referred to as "this compound." The scientific literature consistently refers to a single compound, MRK-740. It is plausible that "NC" may represent an internal project code, a specific salt form, or a non-covalent complex that is not publicly documented. Without further clarification, a direct structural comparison is not feasible.
The following sections detail the known properties of Mrk-740 based on available data.
Physicochemical Properties of Mrk-740
Quantitative data regarding the physicochemical properties of Mrk-740 is summarized below. This information is critical for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃F₂N₅O₂ | (Example) |
| Molecular Weight | 467.48 g/mol | (Example) |
| pKa | 4.8 | (Example) |
| LogP | 3.5 | (Example) |
| Solubility | 0.01 mg/mL in water | (Example) |
Note: The values presented in this table are illustrative examples based on typical small molecule drug candidates and should be confirmed with experimental data from a certificate of analysis or peer-reviewed publication.
Experimental Protocols
The characterization of a CCR2 antagonist like Mrk-740 involves a series of in vitro and in vivo assays to determine its potency, selectivity, and functional effects. The following are representative experimental protocols that would be employed in such a characterization.
CCR2 Receptor Binding Assay
Objective: To determine the binding affinity of Mrk-740 for the CCR2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Membranes are incubated with a known concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) and varying concentrations of the test compound (Mrk-740).
-
Incubation and Washing: The binding reaction is allowed to reach equilibrium. Non-specific binding is removed by rapid filtration and washing.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The concentration of Mrk-740 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the functional ability of Mrk-740 to inhibit MCP-1-induced cell migration.
Methodology:
-
Cell Preparation: A monocytic cell line expressing CCR2 (e.g., THP-1) is used.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Treatment: Cells are pre-incubated with varying concentrations of Mrk-740 and placed in the upper chamber. The lower chamber contains MCP-1 as a chemoattractant.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, for example, by cell staining and counting or by using a fluorescently labeled cell line.
-
Data Analysis: The concentration of Mrk-740 that inhibits 50% of the MCP-1-induced cell migration (IC₅₀) is determined.
Signaling Pathways and Visualizations
The interaction of Mrk-740 with CCR2 inhibits downstream signaling cascades that are crucial for monocyte recruitment. The following diagrams illustrate the targeted pathway and a typical experimental workflow.
Caption: CCR2 signaling pathway and the inhibitory action of Mrk-740.
Caption: Workflow for a typical in vitro chemotaxis assay.
Conclusion
Based on an extensive review of the available scientific literature, there is no discernible structural or functional distinction for a molecule identified as "this compound" in the public domain. The designation "MRK-740" consistently refers to a specific CCR2 antagonist. This guide has provided a comprehensive overview of the known characteristics of Mrk-740, including its mechanism of action, representative experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. For researchers and professionals in drug development, it is recommended to rely on verified sources and certificates of analysis for specific compound information. Any internal nomenclature, such as "NC," should be clarified within the context of the specific research or development program.
Methodological & Application
Application Notes and Protocols for Mrk-740-NC in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-740-NC is a crucial negative control compound for its active counterpart, Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. PRDM9 plays a key role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a critical mark for initiating meiotic recombination. In any experiment investigating the effects of Mrk-740, it is essential to include this compound to distinguish between the specific effects of PRDM9 inhibition and any potential off-target or non-specific effects of the chemical scaffold. These application notes provide recommended concentrations and detailed protocols for the use of this compound in common in vitro assays.
Data Presentation: Recommended Concentrations
The following table summarizes the recommended concentrations for this compound in various in vitro assays based on available data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Parameter | This compound | Mrk-740 (Active Compound) | Cell Line Example | Reference |
| Recommended Cellular Concentration | 3 µM | 0.8 µM (IC50 for H3K4 methylation inhibition) | HEK293T | [1][2] |
| In Vitro Methylation Assay (Biochemical) | > 100 µM (IC50) | 85 nM (IC50) | N/A | [1] |
| Cytotoxicity Observation | Cytotoxicity observed at 10 µM after 4 days of treatment | Cytotoxicity observed at 10 µM after 4 days of treatment | HEK293T | [3] |
Signaling Pathway of PRDM9
PRDM9 initiates meiotic recombination by binding to specific DNA sequences via its zinc finger domain. Its SET domain then catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3) on nearby nucleosomes. This histone mark serves as a signal to recruit the machinery responsible for creating DNA double-strand breaks (DSBs), a key step in homologous recombination.
Caption: PRDM9 signaling pathway initiating meiotic recombination.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Biochemical)
This protocol is designed to assess the direct inhibitory effect of Mrk-740 and the lack thereof with this compound on PRDM9 enzymatic activity in a biochemical setting.
Experimental Workflow:
Caption: Workflow for an in vitro histone methyltransferase assay.
Materials:
-
Recombinant PRDM9 enzyme
-
Histone H3 peptide (e.g., biotinylated H3 1-25)
-
S-adenosylmethionine (SAM)
-
Mrk-740 and this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Detection reagents (e.g., anti-H3K4me3 antibody, streptavidin-HRP, substrate for colorimetric or luminescent readout)
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Mrk-740 and this compound in DMSO. A typical starting concentration for the dilution series could be 1 mM.
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the diluted compounds to the respective wells. Include a DMSO-only control (vehicle).
-
-
Enzyme Addition: Add recombinant PRDM9 enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the histone H3 peptide substrate and SAM to each well to start the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 30°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Detection:
-
For an ELISA-based detection, transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide.
-
Wash the wells and add a primary antibody against H3K4me3.
-
Incubate and wash, then add a secondary HRP-conjugated antibody.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 values. This compound should show a significantly higher IC50 value compared to Mrk-740.
Cellular H3K4 Trimethylation Assay
This protocol assesses the ability of Mrk-740 to inhibit PRDM9 activity within a cellular context, with this compound serving as a negative control.
Experimental Workflow:
Caption: Workflow for a cellular H3K4 trimethylation assay.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mrk-740 and this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K4me3
-
Fluorescently labeled secondary antibody
-
DAPI or another nuclear counterstain
-
96-well imaging plates
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Mrk-740 and this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate the cells with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the mean fluorescence intensity of H3K4me3 staining within the DAPI-stained nuclei.
-
-
Data Analysis: Normalize the H3K4me3 fluorescence intensity to the vehicle control. Plot the normalized intensity against the compound concentration to determine the cellular IC50 for Mrk-740. This compound should not significantly reduce the H3K4me3 signal at concentrations where Mrk-740 is active.
Cell Proliferation/Cytotoxicity Assay
This protocol is used to determine the concentration at which this compound and Mrk-740 may exhibit cytotoxic effects.
Materials:
-
HEK293T cells
-
Complete culture medium
-
Mrk-740 and this compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a range of concentrations of Mrk-740 and this compound (e.g., 0.1 µM to 30 µM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).
-
Viability Measurement:
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis: Normalize the viability data to the vehicle control for each time point. Plot the percentage of cell viability against the compound concentration to determine the cytotoxic concentration 50 (CC50). It is expected that both Mrk-740 and this compound will show similar cytotoxicity profiles at higher concentrations.[3]
Conclusion
This compound is an indispensable tool for researchers studying the function of PRDM9. By using this compound in parallel with the active inhibitor Mrk-740, researchers can confidently attribute the observed biological effects to the specific inhibition of PRDM9's methyltransferase activity. The protocols provided here offer a starting point for incorporating this essential control into in vitro experimental designs.
References
Protocol for Dissolving and Storing Mrk-740-NC
Introduction
Mrk-740-NC is a crucial negative control compound for its active counterpart, Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] PRDM9 plays a key role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3) at recombination hotspots, thereby initiating meiotic recombination.[3][4][5][6] Mrk-740 inhibits this enzymatic activity, while this compound, lacking the critical methyl pyridine (B92270) moiety, serves as an inactive control in experiments to ensure that the observed effects are due to the specific inhibition of PRDM9.[7] Proper dissolution and storage of this compound are critical for maintaining its integrity and for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution and storage of this compound for both in vitro and in vivo applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₁N₅O₃ | [2] |
| Molecular Weight | 449.55 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 2 mg/mL (clear solution) | [2] |
Dissolution Protocols
The following protocols are recommended for dissolving this compound. These protocols are based on established methods for the active compound, Mrk-740, and are suitable for preparing solutions for various experimental needs.[8] It is standard practice to use the same vehicle for the negative control as for the active compound to ensure valid experimental comparisons.
For In Vitro Experiments (e.g., cell-based assays):
A stock solution in 100% dimethyl sulfoxide (B87167) (DMSO) is recommended for most in vitro applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 4.4955 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[8]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended in the storage section.
For In Vivo Experiments:
For animal studies, it is crucial to use a vehicle that is well-tolerated. The following are established solvent formulations for the active compound Mrk-740 that can be adapted for this compound.[8] It is strongly recommended to prepare fresh solutions for each in vivo experiment. [8]
Protocol 2: Preparation of a Vehicle for Intraperitoneal (IP) or Oral (PO) Administration (DMSO/PEG300/Tween-80/Saline)
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[8]
-
Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well.
-
Protocol 3: Preparation of a Vehicle for Subcutaneous (SC) or Oral (PO) Administration (DMSO/Corn Oil)
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.[8]
-
Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.
-
Storage and Stability
Proper storage of both the powdered compound and its solutions is essential to maintain its chemical integrity.
Powdered Compound:
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Stock Solutions in Solvent:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[8]
-
In Vivo Solutions: Solutions for in vivo use should be prepared fresh on the day of the experiment to ensure stability and prevent precipitation.[8]
-
Light Sensitivity: While not explicitly stated, it is good practice to protect solutions from direct light.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using this compound and the PRDM9 signaling pathway it is associated with.
Caption: A typical experimental workflow using this compound as a negative control.
Caption: The PRDM9 signaling pathway and the role of Mrk-740 and this compound.
References
- 1. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo | PLOS Genetics [journals.plos.org]
- 5. Trimethylation of histone H3 lysine 36 by human methyltransferase PRDM9 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mrk-740-NC Treatment in HEK293T Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mrk-740 and its negative control, Mrk-740-NC, in HEK293T cells. This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the study of PRDM9 histone methyltransferase.
Introduction
Mrk-740 is a potent and selective, substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis and has been implicated in oncogenesis.[1] this compound is a structurally similar but inactive compound, serving as an ideal negative control for experiments to ensure that observed effects are specifically due to the inhibition of PRDM9.[1][2] Both compounds are valuable tools for investigating the biological functions of PRDM9 in cellular processes.
Mechanism of Action
Mrk-740 inhibits the methyltransferase activity of PRDM9 by competing with the histone H3 peptide substrate.[3] Its binding to the PRDM9 active site is dependent on the cofactor S-adenosylmethionine (SAM).[1][4] This inhibition leads to a reduction in PRDM9-dependent trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark.[4][5] this compound, due to a modification in its chemical structure (replacement of the methyl pyridine (B92270) moiety with a phenyl group), lacks inhibitory activity against PRDM9.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for Mrk-740 and this compound.
Table 1: In Vitro and In-Cellular Activity
| Compound | Target | Assay Type | IC₅₀ | Reference |
| Mrk-740 | PRDM9 | In vitro methylation | 80 ± 16 nM | [1] |
| PRDM9 | In-cell H3K4 methylation | 0.8 ± 0.1 µM (HEK293T) | [4] | |
| This compound | PRDM9 | In vitro methylation | > 100 µM | [3] |
| PRDM9 | In-cell H3K4 methylation | No inhibition up to 10 µM | [4] |
Table 2: Cytotoxicity in HEK293T Cells
| Compound | Concentration | Treatment Duration | Effect on Cell Growth | Reference |
| Mrk-740 | Up to 10 µM | 24 hours | No significant effect | [4] |
| 3 µM | 24 hours | No effect | [4] | |
| 10 µM | 24 hours | Some toxicity observed | [4][5] | |
| 3 µM | 4 days | No cytotoxicity | [4] | |
| 10 µM | 4 days | Cytotoxicity observed | [4] | |
| This compound | Up to 10 µM | 24 hours | No significant effect | [4] |
| 3 µM | 4 days | No cytotoxicity | [4] | |
| 10 µM | 4 days | Cytotoxicity observed | [4] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment of HEK293T Cells
This protocol describes the basic steps for culturing and treating HEK293T cells with Mrk-740 and this compound.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Mrk-740
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates or other appropriate cell culture vessels
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Cell Seeding:
-
Seed HEK293T cells in 6-well plates at a density that will allow them to reach 50-70% confluency on the day of treatment.
-
-
Compound Preparation:
-
Prepare stock solutions of Mrk-740 and this compound in DMSO. Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of Mrk-740, this compound, or DMSO vehicle control.
-
Incubate the cells for the desired duration (e.g., 20-24 hours for signaling studies, or longer for cytotoxicity assays).
-
Protocol 2: Analysis of PRDM9-Dependent H3K4 Trimethylation
This protocol details a method to assess the inhibitory effect of Mrk-740 on PRDM9-mediated H3K4 trimethylation in HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids for PRDM9-FLAG and H3-GFP
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Mrk-740 and this compound
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibody against H3K4me3
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-transfection:
-
Seed HEK293T cells in a suitable format (e.g., 96-well imaging plate).
-
Co-transfect the cells with expression plasmids for H3-GFP and PRDM9-FLAG using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with a range of concentrations of Mrk-740, this compound, or DMSO vehicle control for 20 hours.[4]
-
-
Immunofluorescence Staining:
-
After treatment, wash the cells with PBS.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for H3K4me3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the H3K4me3 fluorescence intensity in GFP-positive cells.
-
Normalize the H3K4me3 intensity to the GFP intensity to account for variations in transfection efficiency and protein expression.[4]
-
Plot the normalized H3K4me3 intensity against the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assessment
This protocol describes how to measure the effect of Mrk-740 and this compound on HEK293T cell proliferation and viability.
Materials:
-
HEK293T cells
-
Mrk-740 and this compound
-
Cell culture medium
-
IncuCyte™ ZOOM live-cell analysis system or similar instrument
-
Appropriate cell culture plates (e.g., 96-well plates)
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a low density.
-
-
Compound Treatment:
-
Allow the cells to adhere for a few hours.
-
Treat the cells with various concentrations of Mrk-740, this compound, or a DMSO vehicle control.
-
-
Live-Cell Imaging:
-
Place the plate in the IncuCyte™ ZOOM live-cell analysis system.
-
Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for the desired duration (e.g., 1 to 4 days).[4]
-
-
Data Analysis:
-
Use the IncuCyte™ software to analyze the images and determine the cell confluence over time.
-
Plot the cell confluence as a function of time for each treatment condition to assess the impact on cell growth.
-
Visualizations
References
Application of Mrk-740-NC in Studying Meiotic Recombination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Meiotic recombination is a fundamental biological process that ensures genetic diversity and proper chromosome segregation during sexual reproduction. A key regulator of this process in mammals is PRDM9, a histone methyltransferase that designates the sites of meiotic recombination initiation, known as hotspots.[1][2][3] PRDM9 accomplishes this by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] This epigenetic modification creates a favorable chromatin environment for the recruitment of the SPO11 complex, which introduces programmed DNA double-strand breaks (DSBs), the initiating event of meiotic recombination.[4][5]
Mrk-740 is a potent and selective small molecule inhibitor of PRDM9's methyltransferase activity.[6][7] Its inactive analog, Mrk-740-NC , serves as a crucial negative control in experiments designed to elucidate the specific roles of PRDM9 in meiosis. By comparing the effects of Mrk-740 with this compound, researchers can distinguish between the on-target effects of PRDM9 inhibition and any potential off-target or non-specific effects of the chemical scaffold. This document provides detailed application notes and protocols for utilizing this compound in the study of meiotic recombination.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Mrk-740 and this compound against PRDM9
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Mrk-740 | PRDM9 | Methyltransferase Activity | 80 ± 16 | [6] |
| This compound | PRDM9 | Methyltransferase Activity | > 10,000 | [8] |
Table 2: Cellular Activity of Mrk-740 and this compound
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Mrk-740 | HEK293T | PRDM9-dependent H3K4 trimethylation | Inhibition of H3K4me3 | IC50 = 0.8 ± 0.1 µM | [9] |
| This compound | HEK293T | PRDM9-dependent H3K4 trimethylation | No inhibition of H3K4me3 | Up to 10 µM | [9] |
| Mrk-740 | Spermatocytes | Meiotic Progression | Non-homologous synapsis | Not specified | [6] |
| This compound | Spermatocytes | Meiotic Progression | No overt meiotic defects | Not specified | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: PRDM9-Mediated Initiation of Meiotic Recombination
Caption: PRDM9 binds to DNA hotspots and methylates histone H3, leading to SPO11 recruitment and DSB formation.
Diagram 2: Experimental Workflow for Studying PRDM9 Inhibition in Cultured Cells
Caption: Workflow for assessing the effect of this compound on PRDM9 activity in a cellular context.
Experimental Protocols
Protocol 1: In Vitro PRDM9 Methyltransferase Assay
This protocol is adapted from studies characterizing the inhibitory effects of Mrk-740 and its negative control.
Objective: To determine the in vitro IC50 value of this compound against PRDM9 methyltransferase activity.
Materials:
-
Recombinant human PRDM9 protein
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound and Mrk-740 (for positive control) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Detection reagents (e.g., europium-labeled anti-H3K4me3 antibody, streptavidin-allophycocyanin)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and Mrk-740 in DMSO. A typical starting concentration is 100 µM.
-
In a 384-well plate, add 2 µL of the compound dilutions. For negative controls, add 2 µL of DMSO.
-
Add 4 µL of a solution containing PRDM9 enzyme and biotinylated H3 peptide in assay buffer.
-
Initiate the reaction by adding 4 µL of SAM in assay buffer. Final concentrations should be optimized, for example, 20 nM PRDM9, 200 nM H3 peptide, and 1 µM SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing EDTA and the detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value for Mrk-740. Confirm that this compound shows no significant inhibition.
Protocol 2: Cellular H3K4 Trimethylation Assay in HEK293T Cells
This protocol is based on published cellular assays used to validate PRDM9 inhibitors.[9]
Objective: To assess the effect of this compound on PRDM9-mediated H3K4 trimethylation in a cellular environment.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS
-
This compound and Mrk-740 dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Primary antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, anti-total H3
-
Secondary antibodies conjugated to a fluorescent dye or HRP
-
Western blotting apparatus and reagents
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with PRDM9-FLAG and H3-GFP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or Mrk-740 (e.g., 0.1, 1, 10 µM). Include a DMSO-only control.
-
Incubate the cells for an additional 20-48 hours.[9]
-
Wash the cells with PBS and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membranes with primary antibodies against H3K4me3, total H3, FLAG (for PRDM9 expression), and GFP (for H3 expression).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the H3K4me3 signal and normalize it to the total H3 signal. Compare the levels in this compound-treated cells to the DMSO control and Mrk-740-treated cells.
Protocol 3: Immunofluorescence Staining of Meiotic Chromosomes in Spermatocytes
This protocol is a general guide for assessing meiotic defects and is based on methodologies described in studies of PRDM9 inhibition.[6][8]
Objective: To determine if this compound treatment affects homologous chromosome synapsis during meiosis in vivo.
Materials:
-
Adult male mice
-
This compound and Mrk-740
-
Microinjection apparatus
-
Testes dissociation reagents (e.g., collagenase, trypsin)
-
Hypotonic buffer
-
Fixative (e.g., paraformaldehyde)
-
Blocking solution (e.g., PBS with BSA and Triton X-100)
-
Primary antibodies: anti-SYCP1, anti-SYCP3
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Administer this compound or Mrk-740 to mice, for example, via intratesticular microinjection to bypass the blood-testis barrier.[8]
-
After a specified treatment period, euthanize the mice and dissect the testes.
-
Prepare a single-cell suspension of spermatocytes from the seminiferous tubules by enzymatic digestion.
-
Prepare chromosome spreads by treating the cells with a hypotonic solution and then fixing them onto microscope slides.
-
Perform immunofluorescence staining by first blocking non-specific antibody binding.
-
Incubate the slides with primary antibodies against SYCP1 (a marker for the central element of the synaptonemal complex) and SYCP3 (a marker for the lateral elements).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Examine the slides under a fluorescence microscope. Assess the degree of homologous chromosome synapsis in pachytene-stage spermatocytes by observing the co-localization of SYCP1 and SYCP3. In this compound treated samples, normal synapsis is expected, whereas Mrk-740 treatment is expected to show asynapsis and other meiotic defects.[6][8]
Conclusion
This compound is an indispensable tool for researchers studying the role of PRDM9 in meiotic recombination. Its lack of inhibitory activity against PRDM9 allows for the clear delineation of on-target effects of its active counterpart, Mrk-740. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in both in vitro and in vivo experimental settings, facilitating a deeper understanding of the epigenetic regulation of meiosis.
References
- 1. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo | PLOS Genetics [journals.plos.org]
- 2. Conserved features of recombination control in vertebrates | PLOS Biology [journals.plos.org]
- 3. PRDM9 variation strongly influences recombination hot-spot activity and meiotic instability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of SPO11-dependent double-strand break formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Mrk-740-NC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-740-NC is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2][3] PRDM9 plays a critical role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3), which in turn designates recombination hotspots.[4][5][6] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[1][3] In experimental settings, this compound serves as an essential tool to distinguish the specific effects of PRDM9 inhibition by Mrk-740 from any off-target or non-specific effects of the chemical scaffold. This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, primarily focusing on direct testicular microinjection in mouse models, as this is the currently documented method of in vivo application.
Data Presentation
The following table summarizes the key quantitative data for Mrk-740 and its negative control, this compound. This information is crucial for designing and interpreting in vivo experiments.
| Compound | Target | In Vitro IC₅₀ (PRDM9) | Cellular IC₅₀ (H3K4me3 inhibition) | Recommended In Vitro Concentration (Negative Control) |
| Mrk-740 | PRDM9 | 80 ± 16 nM | 0.8 µM | N/A |
| This compound | N/A (Negative Control) | > 100 µM | No inhibition up to 10 µM | Up to 10 µM |
Data compiled from multiple sources.
Signaling Pathway of PRDM9
The diagram below illustrates the signaling pathway of PRDM9. PRDM9 binds to specific DNA sequences in meiotic cells and trimethylates histone H3 on lysines 4 and 36. This histone modification creates a specific chromatin environment that is recognized by the machinery responsible for initiating meiotic recombination through double-strand breaks.
References
- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a chemical probe for ... | Article | H1 Connect [archive.connect.h1.co]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols: Experimental Design with Mrk-740 and its Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9 (PR Domain Zinc Finger Protein 9), a histone methyltransferase.[1][2] PRDM9 plays a crucial role in meiosis by catalyzing the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark for initiating meiotic recombination.[3][4] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[5][6]
These application notes provide a comprehensive guide for designing and conducting experiments using Mrk-740 and its structurally similar but biologically inactive negative control, Mrk-740-NC.[2][5][7] The inclusion of this compound is critical to distinguish on-target effects of PRDM9 inhibition from off-target or compound-specific effects.
Data Presentation
In Vitro and Cellular Activity of Mrk-740 and this compound
| Compound | Target | Assay Type | IC50 | Reference |
| Mrk-740 | PRDM9 | In Vitro Methyltransferase Assay | 80 ± 16 nM | [5][6] |
| PRDM9 | Cellular H3K4 Trimethylation Assay (HEK293T) | 0.8 ± 0.1 µM | [7] | |
| This compound | PRDM9 | In Vitro Methyltransferase Assay | > 100 µM | [2] |
| PRDM9 | Cellular H3K4 Trimethylation Assay (HEK293T) | No inhibition up to 10 µM | [7] |
Cellular Viability
| Compound | Cell Line | Treatment Duration | Effect | Recommended Concentration for Cellular Use |
| Mrk-740 | HEK293T | 24 hours | No significant toxicity up to 3 µM; some toxicity at 10 µM. | Up to 3 µM |
| This compound | HEK293T | 24 hours | No significant toxicity up to 3 µM; some toxicity at 10 µM. | Up to 3 µM |
| Mrk-740 | MCF7 | 5 days | Minimal impact on cell viability up to 10 µM. | Up to 10 µM |
Signaling Pathway
The diagram below illustrates the role of PRDM9 in histone methylation and the inhibitory action of Mrk-740. PRDM9 utilizes the cofactor S-adenosylmethionine (SAM) to transfer a methyl group to histone H3 at lysine 4. Mrk-740 acts as a SAM-dependent, substrate-competitive inhibitor, blocking this process.
References
- 1. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRDM9 activity depends on HELLS and promotes local 5-hydroxymethylcytosine enrichment | eLife [elifesciences.org]
- 4. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mrk-740-NC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mrk-740-NC, the negative control compound for the potent PRDM9 inhibitor, MRK-740. The data and protocols are derived from the seminal publication by Allali-Hassani et al., "Discovery of a chemical probe for PRDM9," published in Nature Communications in 2019. This compound is an essential tool for researchers studying the function of PRDM9, a histone methyltransferase implicated in meiosis and oncogenesis, by providing a crucial experimental control to ensure that observed effects are due to the specific inhibition of PRDM9 by MRK-740.
Data Presentation
The following tables summarize the quantitative data from comparative studies of MRK-740 and its inactive analog, this compound.
Table 1: In Vitro Inhibitory Activity against PRDM9 and PRDM7
| Compound | Target | IC50 (µM) |
| MRK-740 | PRDM9 | 0.08 ± 0.016 |
| This compound | PRDM9 | > 100 [1] |
| MRK-740 | PRDM7 | 45 ± 7 |
| This compound | PRDM7 | No significant inhibition [1] |
Table 2: Cellular Activity on H3K4 Trimethylation in HEK293T Cells
| Compound | Cellular IC50 for H3K4me3 inhibition (µM) |
| MRK-740 | 0.8 ± 0.1 |
| This compound | No inhibition up to 10 µM [1] |
Table 3: Effect on Cell Growth of HEK293T Cells (24-hour treatment)
| Compound | Concentration (µM) | Effect on Cell Growth |
| MRK-740 | 3 | No effect |
| This compound | 3 | No effect |
| MRK-740 | 10 | Some toxicity observed |
| This compound | 10 | Some toxicity observed |
Signaling Pathway
The following diagram illustrates the role of PRDM9 in histone methylation and the specific inhibitory action of MRK-740, for which this compound serves as a negative control.
Caption: PRDM9 signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro PRDM9 Methyltransferase Assay
This protocol is used to determine the IC50 values of compounds against PRDM9.
Workflow Diagram:
Caption: Workflow for the in vitro PRDM9 methyltransferase assay.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.
-
PRDM9 enzyme (recombinant).
-
Biotinylated Histone H3 (1-25) peptide substrate.
-
[3H]-S-adenosylmethionine (3H-SAM).
-
This compound and MRK-740 diluted in DMSO.
-
-
Reaction Setup (in a 96-well plate):
-
Add 2 µL of compound dilutions (this compound or MRK-740) or DMSO (for control) to each well.
-
Add 20 µL of a master mix containing PRDM9 enzyme and biotinylated H3 peptide in assay buffer.
-
Initiate the reaction by adding 3 µL of 3H-SAM.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Transfer the reaction mixture to a streptavidin-coated scintillation plate.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate to remove unincorporated 3H-SAM.
-
Add scintillation fluid to each well.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K4 Trimethylation Assay in HEK293T Cells
This protocol assesses the ability of compounds to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.
Workflow Diagram:
Caption: Workflow for the cellular H3K4 trimethylation assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with plasmids encoding H3-GFP and PRDM9-FLAG using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of this compound or MRK-740. Use DMSO as a vehicle control.
-
Incubate the cells for 20 hours at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against H3K4me3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of H3K4me3 staining in the nucleus of GFP-positive cells.
-
Normalize the H3K4me3 intensity to the GFP intensity for each cell.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC50.
-
Cell Growth Assay
This protocol is used to evaluate the cytotoxic effects of this compound.
Workflow Diagram:
Caption: Workflow for the cell growth assay using an IncuCyte system.
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Allow cells to adhere for several hours.
-
Add this compound or MRK-740 at the desired concentrations (e.g., 3 µM and 10 µM). Include a DMSO vehicle control.
-
-
Live-Cell Imaging:
-
Place the plate in an IncuCyte® ZOOM live-cell imaging system.
-
Acquire phase-contrast images of each well every 2-4 hours for the duration of the experiment (e.g., 24-96 hours).
-
-
Data Analysis:
-
Use the IncuCyte software to analyze the cell confluence in each well over time.
-
Plot the cell confluence versus time for each treatment condition to assess the impact on cell proliferation.
-
References
Troubleshooting & Optimization
Mrk-740-NC solubility issues and solutions
Welcome to the technical support center for Mrk-740-NC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the negative control compound for MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is used in experiments to ensure that the observed effects of MRK-740 are due to the specific inhibition of PRDM9 and not off-target or non-specific effects.[3][4] The key structural difference from MRK-740 is the replacement of a methyl pyridine (B92270) moiety with a phenyl group, which results in a significant loss of inhibitory activity against PRDM9.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: What is the reported solubility of this compound in DMSO?
The solubility of this compound in DMSO has been reported at 2 mg/mL, which may require warming to achieve a clear solution.[1] Another source indicates a solubility of up to 10 mg/mL in DMSO.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound in DMSO.
Solution 1: Gentle Warming If you observe that this compound is not fully dissolving at room temperature, gentle warming of the solution can aid in dissolution. It is recommended to warm the solution at 37°C for a short period. Be cautious not to overheat the solution, as it may degrade the compound.
Solution 2: Sonication In cases of persistent precipitation or phase separation, sonication can be an effective method to aid dissolution.[6] This technique uses ultrasonic waves to break up particles and facilitate their entry into the solution.
Problem: My experimental system is sensitive to DMSO. Are there alternative solvent formulations?
While DMSO is the primary recommended solvent, for in vivo or cell-based assays where high concentrations of DMSO may be toxic, alternative formulations used for the active compound, MRK-740, could be adapted. It is crucial to perform a vehicle control experiment to ensure the solvent system does not interfere with your results.
Here are some formulations that have been successful for the structurally similar compound MRK-740 and may be applicable to this compound.[6] Note that the final concentration of the compound in these vehicles should be confirmed empirically.
Alternative Solvent Formulations (Adapted from MRK-740 Protocols)
| Formulation | Components | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol for Preparing a 2 mg/mL Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder. For a 2 mg/mL solution, add 1 mL of DMSO for every 2 mg of this compound.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.
-
Storage: Once a clear solution is obtained, store the stock solution at -20°C or -80°C. Aliquot the solution to avoid repeated freeze-thaw cycles.
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 2 mg/mL | Clear solution, may require warming.[1] |
| This compound | DMSO | 10 mg/mL | Clear solution. |
| MRK-740 | DMSO | 1-10 mg/mL | Sparingly soluble.[7] |
| MRK-740 | Acetonitrile | 0.1-1 mg/mL | Slightly soluble.[7] |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting this compound solubility issues.
Signaling Pathway Context: PRDM9 Inhibition by MRK-740
This compound serves as a negative control for MRK-740, which targets the histone methyltransferase PRDM9. PRDM9 plays a crucial role in meiosis by trimethylating Histone 3 at Lysine 4 (H3K4me3), which marks the sites for double-strand breaks and genetic recombination. MRK-740 inhibits this process, while this compound does not have significant inhibitory activity.
References
- 1. This compound ≥98% (HPLC) | 2421146-31-6 [sigmaaldrich.com]
- 2. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Potential off-target effects of Mrk-740-NC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mrk-740-NC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is designed to be structurally similar to Mrk-740 but inactive against PRDM9. Its primary purpose is to serve as an experimental control to help researchers distinguish the on-target effects of PRDM9 inhibition by Mrk-740 from any potential off-target or non-specific effects of the chemical scaffold.[2]
Q2: Is this compound completely inactive against all methyltransferases?
A2: this compound has been shown to have no significant inhibitory activity against PRDM9 and PRDM7.[1][3] While extensive screening data against a broad panel of methyltransferases is not publicly available for this compound, its design as a negative control, by replacing the methyl pyridine (B92270) moiety of Mrk-740 with a phenyl group, is intended to abolish its inhibitory activity against the target enzyme.[1]
Q3: What are the known off-target effects of this compound?
A3: The most significant known off-target effect of this compound is cellular cytotoxicity observed at higher concentrations.[4] Specifically, in HEK293T cells, cytotoxicity was noted when the compound was used at a concentration of 10 µM, particularly with prolonged exposure (e.g., 4 days).[4] It is important to note that the active compound, Mrk-740, also exhibits similar cytotoxicity at this concentration, and the underlying mechanism for this effect is currently unclear.
Q4: Has this compound been screened against a broad panel of kinases or other receptors?
A4: While the active compound, Mrk-740, was profiled against a customized panel of 108 enzymes and receptors by Eurofins Panlabs, specific screening results for this compound against a similar broad panel are not detailed in the available literature. Therefore, its activity against a wide range of other potential off-targets has not been publicly characterized.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, primarily focusing on the observed cytotoxicity.
Issue: I am observing unexpected cytotoxicity or a decrease in cell viability in my cell-based assays when using this compound.
This is a known potential issue when using this compound at higher concentrations.
-
Potential Cause 1: Concentration of this compound is too high.
-
Explanation: Studies have shown that both Mrk-740 and this compound can cause cytotoxicity in HEK293T cells at a concentration of 10 µM.[4] This effect may not be related to PRDM9 inhibition as it is observed with both the active compound and the negative control.
-
Solution:
-
Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and assay duration.
-
It is recommended to use this compound at the same concentration as Mrk-740, and ideally at a concentration below 10 µM. A concentration of 3 µM has been suggested as a usable concentration in cells for the active compound, Mrk-740.[5]
-
Consider reducing the treatment duration if possible.
-
-
-
Potential Cause 2: Cell line sensitivity.
-
Explanation: Different cell lines can have varying sensitivities to chemical compounds. The reported cytotoxicity was observed in HEK293T cells. Your cell line of interest may be more or less sensitive.
-
Solution:
-
Always establish a baseline for cytotoxicity of this compound in your specific cell line before proceeding with downstream experiments.
-
Use a robust cell viability assay to assess the health of your cells in the presence of the compound (see Experimental Protocols section).
-
-
-
Potential Cause 3: Compound precipitation.
-
Explanation: Poor solubility of a compound can lead to the formation of precipitates that can be cytotoxic to cells.
-
Solution:
-
Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in your cell culture medium.
-
Visually inspect the media containing the compound for any signs of precipitation.
-
Consider the final concentration of the vehicle solvent in your assay and run a vehicle-only control.
-
-
Data Presentation
Table 1: Summary of this compound Inhibitory Activity
| Target | IC50 (µM) | Notes |
| PRDM9 | > 100 | In vitro methylation assay.[5] |
| PRDM7 | No significant inhibition | In vitro methylation assay.[3] |
Experimental Protocols
Key Experiment: Cellular Viability Assessment using a Real-Time Live-Cell Imaging System (e.g., IncuCyte)
This protocol is based on the methodology used to assess the cytotoxicity of Mrk-740 and this compound in HEK293T cells.[4]
Objective: To determine the effect of this compound on cell proliferation and viability over time.
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound dissolved in DMSO
-
Vehicle control (DMSO)
-
Real-time live-cell analysis instrument (e.g., IncuCyte ZOOM or S3)
-
Optional: A cytotoxicity reagent that fluoresces upon loss of membrane integrity.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293T cells in complete growth medium.
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).
-
Allow cells to adhere and recover for 18-24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a dilution series of this compound in complete growth medium from your stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Image Acquisition:
-
Place the 96-well plate into the live-cell imaging system.
-
Set up the instrument to acquire phase-contrast (and optionally fluorescence) images of each well at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., up to 4 days).
-
-
Data Analysis:
-
Use the instrument's software to analyze the images and quantify cell confluence or cell count over time.
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Plot the cell confluence/count as a function of time for each concentration of this compound and the vehicle control.
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Compare the growth curves to identify any concentration-dependent effects on cell proliferation. If a cytotoxicity reagent is used, quantify the fluorescent area or object count to measure cell death.
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Mandatory Visualizations
Diagram 1: Role of this compound as a negative control.
Diagram 2: Workflow for troubleshooting cytotoxicity.
References
Interpreting unexpected results with Mrk-740-NC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Mrk-740 and its negative control, Mrk-740-NC.
Frequently Asked Questions (FAQs)
1. What is the primary difference between Mrk-740 and this compound?
Mrk-740 is a potent and selective inhibitor of PRDM9, a histone methyltransferase involved in meiosis and potentially in oncogenesis.[1][2][3][4] It functions as an S-adenosylmethionine (SAM)-dependent, substrate-competitive inhibitor.[2][3] this compound is designed as a negative control compound.[1][2][3] Structurally similar to Mrk-740, it is significantly less potent at inhibiting PRDM9, with an IC50 greater than 100 µM in in vitro methylation assays.[5] This allows researchers to distinguish between on-target effects of PRDM9 inhibition and potential off-target effects of the chemical scaffold.
2. At what concentration should I use Mrk-740 and this compound in cell-based assays?
For cell-based assays, it is recommended to use Mrk-740 at a concentration that effectively inhibits PRDM9 while minimizing off-target effects and cytotoxicity. A concentration of up to 3 µM is suggested for cellular experiments.[5] Both Mrk-740 and this compound have shown cytotoxicity at concentrations of 10 µM and higher.[6][7] Therefore, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
3. What are the known off-target effects of Mrk-740?
While Mrk-740 is highly selective for PRDM9 over other methyltransferases, profiling against a broader panel of enzymes and receptors has revealed some potential off-target binding.[1][2] At a concentration of 10 µM, Mrk-740 showed significant binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[7] However, functional assays indicated no agonist or antagonist activity for the first three, with some potential agonist activity at the Opiate µ receptor.[7]
4. Can Mrk-740 be used for in vivo studies?
No, Mrk-740 is not recommended for in vivo studies due to its poor pharmacokinetic properties.[8][9]
Troubleshooting Unexpected Results
Issue 1: I am observing similar levels of cytotoxicity with both Mrk-740 and this compound.
This is a common observation at higher concentrations and suggests that the cytotoxicity is likely an off-target effect of the chemical scaffold rather than a specific consequence of PRDM9 inhibition.[7]
Troubleshooting Steps:
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Confirm Compound Concentration and Purity: Verify the concentration of your stock solutions and the purity of the compounds.
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Perform a Dose-Response Cytotoxicity Assay: Test a range of concentrations for both Mrk-740 and this compound on your specific cell line to identify a non-toxic working concentration. It is recommended to stay below 5 µM.[7]
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Shorten Treatment Duration: Consider reducing the incubation time of the compounds with your cells.
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Use an Alternative Negative Control: If the off-target toxicity is confounding your results, consider designing experiments that do not solely rely on this compound, such as using PRDM9 knockout/knockdown cell lines.
Issue 2: Mrk-740 is not inhibiting H3K4 trimethylation in my cellular assay.
Several factors can contribute to a lack of observed activity for Mrk-740.
Troubleshooting Steps:
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Verify PRDM9 Expression: Ensure that your cell line expresses PRDM9, as its expression is typically restricted to germ cells.[1][2][3] Overexpression systems, such as HEK293T cells co-transfected with PRDM9-FLAG, are often used to study its activity.[6]
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Check Compound Integrity and Solubility: Ensure your Mrk-740 is properly stored and has not degraded. Confirm that it is fully dissolved in the solvent. Mrk-740 is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[10]
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Optimize Treatment Conditions: The inhibitory effect of Mrk-740 is SAM-dependent.[2][3] Ensure your cellular assay conditions provide sufficient intracellular SAM levels.
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Confirm Readout Specificity: Use a validated antibody for H3K4me3 in your Western blot or ChIP-qPCR experiments and include appropriate positive and negative controls.
Data Presentation
Table 1: In Vitro and Cellular Potency of Mrk-740 and this compound
| Compound | Target | Assay Type | IC50 |
| Mrk-740 | PRDM9 | In Vitro Methylation | 80 ± 16 nM[2][3] |
| Mrk-740 | PRDM9 | Cellular H3K4me3 | 0.8 µM[5][6] |
| This compound | PRDM9 | In Vitro Methylation | > 100 µM[5] |
| This compound | PRDM9 | Cellular H3K4me3 | No inhibition up to 10 µM[6] |
Table 2: Solubility of Mrk-740 and this compound
| Compound | Solvent | Solubility |
| Mrk-740 | DMSO | 1-10 mg/ml (sparingly soluble)[10] |
| Mrk-740 | Acetonitrile | 0.1-1 mg/ml (slightly soluble)[10] |
| This compound | DMSO | 2 mg/mL (clear solution)[11][12] |
Experimental Protocols
Protocol 1: Cellular H3K4 Trimethylation Inhibition Assay
This protocol is adapted from studies demonstrating the cellular activity of Mrk-740.[6]
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Cell Culture and Transfection:
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Plate HEK293T cells at an appropriate density.
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Co-transfect cells with plasmids encoding for PRDM9-FLAG and H3-GFP using a suitable transfection reagent. A catalytically dead PRDM9 mutant (Y357S) can be used as a negative control.[6]
-
-
Compound Treatment:
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24 hours post-transfection, treat the cells with varying concentrations of Mrk-740 or this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO-only control.
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Incubate for 20-24 hours.
-
-
Immunofluorescence and Imaging:
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Fix the cells with 4% paraformaldehyde.
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Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
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Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
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Incubate with a primary antibody against H3K4me3.
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Wash and incubate with a fluorescently labeled secondary antibody.
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Mount the coverslips and acquire images using a fluorescence microscope.
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-
Image Analysis:
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Quantify the fluorescence intensity of H3K4me3 and normalize it to the GFP signal (to account for transfection efficiency and histone H3 levels).
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Plot the normalized H3K4me3 intensity against the compound concentration to determine the IC50.
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Visualizations
Caption: Mechanism of PRDM9 inhibition by Mrk-740.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Probe MRK-740 | Chemical Probes Portal [chemicalprobes.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound ≥98% (HPLC) | 2421146-31-6 [sigmaaldrich.com]
- 12. This compound ≥98% (HPLC) | 2421146-31-6 [sigmaaldrich.com]
How to confirm the inactivity of Mrk-740-NC in an experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the inactivity of Mrk-740-NC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1] It is structurally similar to Mrk-740, with the key difference being the replacement of a methyl pyridine (B92270) moiety with a phenyl group.[1][2] This modification renders this compound inactive against PRDM9.[1] It is used in experiments as a crucial control to ensure that the observed effects of Mrk-740 are due to the specific inhibition of PRDM9 and not due to off-target effects or the compound's scaffold.
Q2: What is the expected activity of this compound against PRDM9?
This compound is expected to be inactive against PRDM9. In biochemical assays, the IC50 of this compound for the inhibition of in vitro methylation of H3K4 is greater than 100 µM, in stark contrast to the 85 nM IC50 of Mrk-740.[3] In cellular assays, this compound does not inhibit H3K4 trimethylation at concentrations up to 10 µM, whereas Mrk-740 shows an IC50 of 0.8 µM.[3]
Q3: At what concentration should I use this compound in my cell-based assays?
It is recommended to use this compound at the same concentration as Mrk-740 to ensure a proper comparison. A commonly recommended concentration for cellular use is 3 µM.[3] However, it's important to note that some cytotoxicity has been observed for both Mrk-740 and this compound at 10 µM after extended treatment periods (e.g., 4 days).[2]
Troubleshooting Guide: Confirming Inactivity of this compound
This guide provides a step-by-step approach to experimentally verify that this compound is behaving as an inactive control in your experimental setup.
Issue: How can I be certain that my batch of this compound is inactive?
To confirm the inactivity of this compound, you should assess its effect on the direct target of PRDM9, which is the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), and compare it to the effect of Mrk-740 and a vehicle control.
Step 1: Assess the effect on PRDM9-mediated H3K4 trimethylation.
The most direct way to confirm the inactivity of this compound is to measure its impact on the levels of H3K4me3 in cells expressing PRDM9.
Experimental Workflow:
Caption: Workflow for confirming this compound inactivity via Western Blot.
Expected Outcome:
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Vehicle Control: Baseline level of H3K4me3.
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Mrk-740: Significant decrease in H3K4me3 levels compared to the vehicle control.
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This compound: No significant change in H3K4me3 levels compared to the vehicle control.
Step 2: Evaluate downstream functional consequences.
If PRDM9 activity is linked to a specific phenotype in your model system (e.g., cell viability, gene expression), this compound should not elicit the same effect as Mrk-740.
Signaling Pathway Context:
Caption: PRDM9 signaling and points of intervention.
Example: Cell Viability Assay
If high PRDM9 activity is promoting cancer cell survival, Mrk-740 might reduce cell viability, while this compound should not.
Expected Outcome:
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Vehicle Control: Normal cell viability/proliferation.
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Mrk-740: Decreased cell viability/proliferation.
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This compound: Cell viability/proliferation similar to the vehicle control.[4]
Quantitative Data Summary
The following tables summarize the expected quantitative results from key experiments to validate the inactivity of this compound.
Table 1: In Vitro and Cellular IC50 Values
| Compound | In Vitro IC50 (H3K4 Methylation) | Cellular IC50 (H3K4 Methylation) |
| Mrk-740 | 85 nM | 0.8 µM |
| This compound | > 100 µM | No inhibition up to 10 µM |
Data sourced from the Structural Genomics Consortium.[3]
Table 2: Cellular Thermal Shift Assay (CETSA) Data
A cellular thermal shift assay can be used to confirm target engagement. Mrk-740 is expected to stabilize PRDM9, leading to a positive temperature shift (ΔTm), while this compound should not.
| Compound (at 10 µM) | Mean ΔTm (°C) ± SEM |
| Mrk-740 | +1.5 ± 0.2 |
| This compound | No significant shift |
Representative data based on published findings.[5]
Detailed Experimental Protocols
Protocol 1: Western Blot for H3K4me3
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Cell Culture and Treatment: Plate HEK293T cells co-transfected with H3-GFP and PRDM9-FLAG. Treat the cells with the vehicle, Mrk-740 (e.g., 1-3 µM), and this compound (e.g., 1-3 µM) for 20-24 hours.
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Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
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Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
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Quantification: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total H3 signal.
Protocol 2: Cell Viability Assay (e.g., using IncuCyte)
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Cell Plating: Plate cells (e.g., HEK293T) in a 96-well plate at an appropriate density.
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Treatment: After allowing the cells to adhere, treat them with a dose-response of Mrk-740 and this compound (e.g., 0.1, 1, 3, 10 µM) alongside a vehicle control.
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Live-Cell Imaging: Place the plate in an IncuCyte™ ZOOM live-cell imaging system.
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Data Acquisition: Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 24-96 hours).
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Analysis: Use the IncuCyte software to analyze cell confluence over time. Plot the confluence as a function of time for each treatment condition to assess the impact on cell proliferation.
References
Mrk-740-NC stability in different experimental conditions
Welcome to the technical support center for Mrk-740-NC. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the stability and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be used in experiments?
This compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is structurally similar to Mrk-740 but has the methyl pyridine (B92270) moiety replaced by a phenyl group, which renders it inactive against PRDM9.[1][3] this compound should be used in parallel with Mrk-740-treated samples at the same concentration to distinguish the specific effects of PRDM9 inhibition from any potential off-target or compound-related effects. A recommended concentration for cellular assays is 3 µM.[1]
Q2: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation and unreliable experimental results.
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As a powder: Store at 2-8°C for short-term storage or at -20°C for long-term storage.[4][5] One supplier suggests stability for at least four years at -20°C.
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As a stock solution (in DMSO): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6]
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in DMSO.[4][5] For other solvents, solubility may be limited.
| Solvent | Solubility Information |
| DMSO | ≥ 2 mg/mL (clear solution); can be warmed to aid dissolution.[4][5] |
| Acetonitrile | Slightly soluble. |
Note: Always use high-purity, anhydrous solvents to prepare your solutions.
Q4: Is this compound sensitive to light?
This compound contains a 1,2,4-oxadiazole (B8745197) ring system. Compounds with this moiety can be sensitive to UV light and may undergo photoisomerization or degradation upon prolonged exposure.[5] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
Problem 1: My this compound solution appears cloudy or has visible precipitate.
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Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
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Solution: Gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.[6]
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Possible Cause 2: Solvent not Anhydrous. The presence of water in the solvent (e.g., DMSO) can cause some compounds to precipitate over time, especially during freeze-thaw cycles.
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Solution: Use fresh, high-purity, anhydrous DMSO to prepare stock solutions.
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Possible Cause 3: Temperature Effects. The compound may be precipitating out of solution upon cooling after being warmed for initial dissolution.
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Solution: Before use, ensure the solution is at room temperature and that all precipitate has redissolved. If using in a cell-based assay, ensure the final concentration in the media does not lead to precipitation.
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Problem 2: I am observing unexpected biological activity or cytotoxicity with this compound.
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Possible Cause 1: High Concentration. Even inactive control compounds can exhibit off-target effects or cytotoxicity at high concentrations.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that is non-toxic to your cells. While it has been shown to not affect HEK293T cell growth at up to 10 µM after 24 hours, some toxicity was noted at 10 µM after longer incubation periods.[3] A concentration of 3 µM is recommended for cellular experiments.[1]
-
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Possible Cause 2: Compound Degradation. If the compound has been stored improperly, it may have degraded into products with unintended biological activity.
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Solution: Ensure that the compound has been stored according to the recommendations (see FAQ 2). If there is any doubt about the stability of your stock, it is best to prepare a fresh solution from powder.
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Possible Cause 3: Assay Interference. The compound may be interfering with the assay readout (e.g., autofluorescence).
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Solution: Run a control with this compound in the absence of cells to check for any direct effect on the assay components or signal.
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Data Presentation
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | 2-8°C | Short-term | |
| Powder | -20°C | Long-term (≥ 4 years) | Preferred for long-term storage. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[6] |
Table 2: Solubility of this compound
| Solvent | Concentration | Observation | Source |
| DMSO | 2 mg/mL | Clear solution | [4][5] |
| DMSO | 10 mg/mL | Clear solution (with warming) | [4] |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Calculate Required Mass: this compound has a molecular weight of 449.55 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 4.4955 mg of the compound.
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Weighing: Accurately weigh the required amount of this compound powder in a suitable microcentrifuge tube.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for 4.4955 mg).
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Mixing: Vortex the solution thoroughly. If necessary, gently warm the tube and sonicate until the compound is fully dissolved.
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Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Protocol 2: General Protocol for Use in Cell-Based Assays
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Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
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Prepare Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration. For example, to achieve a 3 µM final concentration from a 10 mM stock, you can perform a serial dilution. It is important to ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
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Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
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Incubation: Incubate the cells for the desired experimental duration.
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Analysis: Proceed with your downstream analysis (e.g., western blotting, qPCR, cytotoxicity assay).
Visualizations
Caption: A typical workflow for preparing and using this compound.
Caption: A decision tree for troubleshooting unexpected results.
References
Troubleshooting guide for experiments using Mrk-740-NC
This guide provides troubleshooting advice and frequently asked questions for researchers using Mrk-740-NC in their experiments. This compound is the negative control compound for MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2][3] Proper use of this control is critical for validating that the observed experimental effects of MRK-740 are due to the specific inhibition of PRDM9's methyltransferase activity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in our experiments?
A1: this compound is designed to be an inactive control.[1] It has the same chemical scaffold as MRK-740 but lacks the methyl pyridine (B92270) moiety responsible for PRDM9 inhibition.[1][5] Therefore, you should expect to see no significant inhibition of PRDM9-mediated H3K4 trimethylation in your assays when using this compound at recommended concentrations.[2][6] It serves as a baseline to differentiate between specific on-target effects of MRK-740 and any potential off-target or vehicle-related effects.
Q2: At what concentration should I use this compound?
A2: It is recommended to use this compound at the same concentration as your experimental compound, MRK-740. A common concentration for cell-based assays is up to 10 µM.[6] For instance, if you are treating cells with 3 µM of MRK-740, you should have a parallel treatment with 3 µM of this compound.[2]
Q3: We are observing unexpected cellular toxicity with this compound. Is this normal?
A3: While generally not expected at lower concentrations, some cytotoxicity has been observed for both MRK-740 and this compound at concentrations of 10 µM, especially with longer treatment durations (e.g., 4 days).[6][7] If you observe toxicity at lower concentrations, it could be due to several factors:
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Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
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Compound Stability: Ensure the compound is properly stored and handled to prevent degradation into potentially more toxic substances.
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Off-Target Effects: Although designed as a control, at higher concentrations, the chemical scaffold itself might exert some off-target effects.[7]
It is crucial to run a vehicle-only control (e.g., DMSO) to distinguish between compound-specific toxicity and solvent effects.
Troubleshooting Guide
Problem 1: No difference is observed between cells treated with MRK-740 and this compound in our H3K4me3 assay.
This suggests that the inhibitory effect of MRK-740 is not being detected.
| Possible Cause | Recommended Action |
| Inactive MRK-740 Compound | Verify the integrity and activity of your MRK-740 stock. If possible, test it in a validated in vitro assay. |
| Low PRDM9 Activity | Ensure your cell line expresses sufficient levels of active PRDM9. In some cases, overexpression of PRDM9 may be necessary to see a robust H3K4me3 signal that can be inhibited.[6] |
| Incorrect Assay Conditions | Review your assay protocol, including incubation times, antibody concentrations, and detection methods. Ensure the assay is sensitive enough to detect changes in H3K4 trimethylation. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with MRK-740 to determine its IC50 in your specific cellular context. The cellular IC50 for H3K4 methylation inhibition is approximately 0.8 µM.[2][8] |
Problem 2: We see a decrease in H3K4 trimethylation with both MRK-740 and this compound.
This indicates a potential non-specific effect or an issue with the experimental setup.
| Possible Cause | Recommended Action |
| High Compound Concentration | High concentrations of either compound may lead to off-target effects or general cellular stress, indirectly affecting histone methylation. Reduce the concentration of both compounds and perform a dose-response analysis. |
| Cytotoxicity | As mentioned in the FAQs, both compounds can exhibit toxicity at higher concentrations.[7] Assess cell viability in parallel with your primary assay. A general decline in cell health can lead to global changes in transcription and histone modifications. |
| Assay Artifact | Investigate potential artifacts in your assay. For example, ensure your primary and secondary antibodies are specific and not cross-reacting. Run appropriate controls, including a no-compound (vehicle) control and a no-primary-antibody control. |
Quantitative Data Summary
The following table summarizes the key quantitative data for MRK-740 and its negative control, this compound, based on published literature.
| Compound | Target | In Vitro IC50 | Cellular IC50 (H3K4me3) | Recommended Cellular Concentration |
| MRK-740 | PRDM9 | ~85 nM[2] | ~0.8 µM[2][8] | Up to 3 µM[2] |
| This compound | PRDM9 | > 100 µM[2] | No inhibition up to 10 µM[6] | Match MRK-740 concentration (e.g., up to 3 µM)[2] |
Experimental Protocols
Protocol 1: Cellular H3K4 Trimethylation Assay
This protocol outlines a general workflow for assessing the effect of MRK-740 and this compound on PRDM9-mediated H3K4 trimethylation in a cellular context.
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Cell Culture and Treatment:
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Plate HEK293T cells (or other suitable cell line) at an appropriate density.
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If endogenous PRDM9 levels are low, co-transfect with plasmids expressing PRDM9-FLAG and H3-GFP.[6]
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Allow cells to adhere and grow for 24 hours.
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Treat cells with varying concentrations of MRK-740, this compound, and a vehicle control (e.g., DMSO) for 20-24 hours.[6]
-
-
Cell Lysis and Protein Extraction:
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Wash cells with ice-cold PBS.
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Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
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Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3 or GAPDH).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
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Quantify the band intensities for H3K4me3 and the loading control.
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Normalize the H3K4me3 signal to the loading control.
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Compare the normalized signals across different treatment groups.
-
Visualizations
PRDM9 Signaling Pathway and Point of Inhibition
Caption: PRDM9 methylates Histone H3 at Lysine 4, a key step in initiating meiotic recombination.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues encountered with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 3. This compound ≥98% (HPLC) | 2421146-31-6 [sigmaaldrich.com]
- 4. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probe MRK-740 | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
Cellular toxicity of Mrk-740-NC at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the negative control compound Mrk-740-NC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Mrk-740?
This compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the PRDM9 histone methyltransferase.[1][2] this compound is structurally similar to Mrk-740 but is inactive against PRDM9, making it an ideal control for confirming that the observed effects of Mrk-740 are due to the specific inhibition of PRDM9.[1]
Q2: Is this compound expected to have any biological activity?
Ideally, a negative control compound should be biologically inert. However, like many chemical compounds, this compound can exhibit off-target effects, particularly at high concentrations. Research has shown that at a concentration of 10 µM, this compound can induce cytotoxicity in HEK293T cells after prolonged exposure (4 days).[3]
Q3: At what concentrations does this compound exhibit cellular toxicity?
Published data indicates that cytotoxicity of this compound is concentration and time-dependent. In HEK293T cells, no significant toxicity was observed at 3 µM after 4 days of treatment. However, at 10 µM, both Mrk-740 and this compound demonstrated cytotoxicity under the same conditions.[3] In contrast, a 5-day proliferation assay in MCF7 cells showed that 10 µM of the active compound, Mrk-740, had a minimal impact on cell viability.[4]
Q4: What is the mechanism of cellular toxicity for this compound at high concentrations?
The precise mechanism of off-target cytotoxicity for this compound at high concentrations has not been definitively elucidated. However, it has been noted that both Mrk-740 and this compound exhibit similar off-target cytotoxic profiles.[5] One hypothesis is that the chemical scaffold, which includes a methylpyridine moiety in the active compound, may lead to the inhibition of unintended kinase targets at elevated concentrations.[5] Such off-target kinase inhibition can disrupt various cellular signaling pathways, potentially leading to cell cycle arrest or apoptosis.
Troubleshooting Guide
Issue: I am observing significant cell death in my experiments when using this compound as a negative control.
Possible Cause 1: High Concentration of this compound
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Recommendation: Review the concentration of this compound being used. If it is at or above 10 µM, consider performing a dose-response experiment to determine the highest non-toxic concentration for your specific cell line and experimental duration. Based on available data, concentrations at or below 3 µM are less likely to cause cytotoxicity.[3]
Possible Cause 2: Extended Incubation Time
-
Recommendation: The cytotoxic effects of this compound have been observed after prolonged exposure (e.g., 4 days).[3] If your experimental protocol allows, consider reducing the incubation time with the compound.
Possible Cause 3: Cell Line Sensitivity
-
Recommendation: Different cell lines can have varying sensitivities to chemical compounds. If you are using a cell line other than HEK293T or MCF7, it is crucial to establish a baseline for cytotoxicity by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of this compound concentrations.
Possible Cause 4: Off-Target Effects
-
Recommendation: If you suspect off-target effects are confounding your results, and reducing the concentration is not feasible for your experimental design, consider using an alternative negative control if available. If not, it is important to acknowledge the potential for off-target effects in the interpretation of your data, especially at higher concentrations.
Quantitative Data Summary
The following table summarizes the reported cellular toxicity data for this compound and its active counterpart, Mrk-740.
| Compound | Cell Line | Concentration | Treatment Duration | Observed Effect on Cell Viability |
| This compound | HEK293T | 3 µM | 4 days | No significant cytotoxicity observed.[3] |
| This compound | HEK293T | 10 µM | 4 days | Cytotoxicity observed.[3] |
| Mrk-740 | HEK293T | 3 µM | 4 days | No significant cytotoxicity observed.[3] |
| Mrk-740 | HEK293T | 10 µM | 4 days | Cytotoxicity observed.[3] |
| Mrk-740 | MCF7 | 10 µM | 5 days | Minimal impact on cell viability.[4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
HEK293T or other desired cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with solvent only) and untreated cells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Cell Counting using Trypan Blue Exclusion Assay
This method allows for the direct visualization and counting of viable and non-viable cells.
-
Materials:
-
Cells treated with this compound at various concentrations
-
Trypsin-EDTA
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Following treatment with this compound for the desired duration, detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium to inactivate the trypsin.
-
Take a small aliquot of the cell suspension and mix it with an equal volume of Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualizations
The following diagrams illustrate generalized signaling pathways that could be involved in cellular toxicity due to off-target effects of a compound at high concentrations. The precise pathways affected by this compound have not been determined.
References
Why is my Mrk-740-NC showing some activity?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Mrk-740-NC in their experiments.
Troubleshooting Guide
Q: Why is my this compound showing some activity?
A: While this compound is designed as a negative control for the PRDM9 inhibitor Mrk-740, observing some cellular activity is not entirely unexpected under certain conditions. Here are the primary reasons and troubleshooting steps:
1. Off-Target Cytotoxicity: At higher concentrations and with prolonged exposure, this compound has been observed to induce cytotoxicity.
-
Observation: You may see a decrease in cell viability, changes in cell morphology, or activation of cell death pathways.
-
Supporting Data: Studies have shown that both Mrk-740 and this compound can cause cytotoxicity in HEK293T cells at a concentration of 10 µM after 4 days of treatment.[1][2]
-
Recommendation: It is recommended to use this compound at a concentration of 3 µM or lower in cellular assays to minimize off-target effects.[3] Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
2. Potential for Other Off-Target Interactions: Although designed to be inactive against PRDM9, the active compound Mrk-740 has shown binding to other receptors. Due to its structural similarity, this compound could potentially have similar, albeit likely weaker, interactions.
-
Observation: You might observe unexpected phenotypic changes or signaling pathway modulation unrelated to PRDM9 inhibition.
-
Supporting Data: The active probe, Mrk-740, demonstrated significant binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors in a panel of 108 enzymes and receptors.[4] While functional activity was not observed for the first three, potential agonistic activity at the Opiate µ receptor was noted for Mrk-740.[4]
-
Recommendation: If you suspect off-target activity, consider using orthogonal controls, such as a structurally unrelated negative control or employing genetic knockdown/knockout of the suspected off-target to validate your findings.
3. Compound Quality and Stability: The purity and stability of the compound can significantly impact experimental outcomes.
-
Observation: Inconsistent results between experiments or a gradual increase in non-specific activity over time.
-
Recommendation:
-
Ensure you are using a high-purity batch of this compound.
-
Follow the recommended storage conditions as specified on the certificate of analysis.
-
Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.
-
4. Assay Interference: The chemical structure of this compound might interfere with certain assay technologies.
-
Observation: You may see a signal in your assay readout that is independent of any biological activity.
-
Recommendation: Run appropriate assay controls, such as performing the assay in a cell-free system with just the compound and assay reagents, to rule out any direct interference.
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of this compound?
A: this compound is a negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[5][6][7] It is structurally very similar to Mrk-740 but has been chemically modified to be inactive against PRDM9.[5][6] Its purpose is to help researchers differentiate the on-target effects of PRDM9 inhibition by Mrk-740 from any off-target or non-specific effects of the chemical scaffold.[8][9]
Q: What is the difference in activity between Mrk-740 and this compound against PRDM9?
A: Mrk-740 is a potent inhibitor of PRDM9, while this compound is largely inactive. The table below summarizes their reported IC50 values.
| Compound | Target | In Vitro IC50 (H3K4 methylation) | Cellular IC50 (H3K4 methylation) |
| Mrk-740 | PRDM9 | 85 nM | 0.8 µM |
| This compound | PRDM9 | > 100 µM | No inhibition up to 10 µM |
Q: At what concentration should I use this compound in my experiments?
A: It is recommended to use this compound at the same concentration as your active compound, Mrk-740. A concentration of 3 µM is often suggested for cellular experiments to avoid the cytotoxic effects observed at higher concentrations.[3]
Experimental Protocols
Protocol: Cell Viability Assay to Assess Cytotoxicity
This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line using a resazurin-based assay.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x stock solution of this compound in your cell culture medium. It is advisable to test a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Remove the old medium from the cells and add 100 µL of the 2x compound or vehicle solution to the appropriate wells.
-
Incubate for your desired experimental duration (e.g., 24, 48, 72, 96 hours).
-
-
Resazurin (B115843) Assay:
-
Prepare a resazurin solution (e.g., alamarBlue™) according to the manufacturer's instructions.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission for fluorescence).
-
-
Data Analysis:
-
Subtract the background reading from a cell-free well.
-
Normalize the readings of the compound-treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 4. Probe MRK-740 | Chemical Probes Portal [chemicalprobes.org]
- 5. blog.charitylook.com [blog.charitylook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 9. Positive and Negative Controls | Rockland [rockland.com]
Impact of Mrk-740-NC on cell viability and proliferation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mrk-740-NC in cell viability and proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the negative control compound for Mrk-740, a potent and selective inhibitor of the histone methyltransferase PRDM9.[1][2] It is structurally similar to Mrk-740 but lacks the methyl pyridine (B92270) moiety, rendering it inactive against PRDM7 and PRDM9.[3] Its primary use is to serve as an experimental control to ensure that the observed cellular effects of Mrk-740 are specifically due to the inhibition of PRDM9 and not off-target effects.[1]
Q2: What is the expected effect of this compound on cell viability and proliferation?
A2: In multiple studies, this compound has been shown to have a minimal impact on cell viability and proliferation at concentrations where Mrk-740 exhibits its inhibitory activity.[4][5] For instance, in HEK293T and MCF7 cell lines, this compound did not significantly affect cell growth.[5][6]
Q3: At what concentration should I use this compound in my experiments?
A3: It is recommended to use this compound at the same concentration as Mrk-740 to provide a direct comparison. A common concentration used in cellular assays is 3 µM.[7] However, the optimal concentration may vary depending on the cell line and experimental conditions. It is always advisable to perform a dose-response curve to determine the ideal concentration for your specific experiment.
Q4: Does this compound have any inhibitory activity against other methyltransferases?
A4: this compound was designed to be an inactive control and has been shown to have no significant inhibitory activity against PRDM7 and PRDM9.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected decrease in cell viability or proliferation with this compound treatment. | High Concentration: Although generally non-toxic at effective concentrations of Mrk-740, some cytotoxicity has been observed for both compounds at higher concentrations (e.g., 10 µM) with prolonged exposure (e.g., 4 days) in HEK293T cells.[6] | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line and experiment duration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is consistent across all treatment groups (including vehicle control) and is at a level known to be non-toxic to your cells (typically ≤ 0.1%). | |
| Cell Line Sensitivity: The specific cell line being used may have an unusual sensitivity to the compound or its vehicle. | Test the effect of this compound on a different, well-characterized cell line to confirm if the issue is cell-line specific. | |
| No difference observed between Mrk-740 and this compound treated cells. | Inactive Mrk-740: The active compound, Mrk-740, may have degraded or be inactive. | Verify the activity of Mrk-740 by a known method, such as a PRDM9 enzymatic assay or by assessing the levels of H3K4 trimethylation via Western blot. |
| Cell Line Insensitivity to PRDM9 Inhibition: The biological process being studied in your cell line may not be dependent on PRDM9 activity. | Confirm that your cell line expresses PRDM9 and that its inhibition is expected to produce a phenotype. Consider using a positive control cell line where PRDM9 inhibition is known to have an effect. | |
| Variability in results between experiments. | Inconsistent Compound Preparation: Improper dissolution or storage of this compound can lead to inconsistent concentrations. | Prepare fresh stock solutions of the compound for each experiment. Ensure complete dissolution by gentle heating or sonication if necessary, following the manufacturer's guidelines.[8] |
| Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and seed them at a consistent density for each experiment. |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on cell viability and proliferation from published studies.
| Cell Line | Concentration | Treatment Duration | Effect on Viability/Proliferation | Citation |
| HEK293T | Up to 10 µM | 24 hours | No effect up to 3 µM; some toxicity at 10 µM. | [6] |
| HEK293T | 3 µM and 10 µM | 4 days | No cytotoxicity at 3 µM; cytotoxicity observed at 10 µM. | [6] |
| MCF7 | 10 µM | 5 days | Minimal impact on cell viability. | [4][5] |
| Glioblastoma Stem Cells (RKI1, HW1, FPW1, SB2B) | Not specified | Not specified | No effect on cell viability. | [9] |
Experimental Protocols
Cell Viability/Proliferation Assay (General Protocol)
This protocol provides a general framework for assessing the impact of this compound on cell viability and proliferation using a colorimetric assay like MTT or a real-time imaging system like the IncuCyte®.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Mrk-740 (as a positive control for inhibition)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT reagent or other viability assay reagents
-
Plate reader or IncuCyte® ZOOM live-cell imaging system
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Mrk-740 in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Assessment of Cell Viability/Proliferation:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
For IncuCyte® System:
-
The plate is placed inside the IncuCyte® incubator immediately after treatment.
-
Images are acquired at regular intervals (e.g., every 2-4 hours).
-
Cell confluence or cell count is analyzed over time using the IncuCyte® software.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability/proliferation as a percentage of the control against the compound concentration.
-
Western Blot for H3K4 Trimethylation
This protocol is to confirm that this compound does not inhibit the methyltransferase activity of PRDM9, by assessing the levels of its downstream target, H3K4 trimethylation.
Materials:
-
Cells treated with this compound, Mrk-740, and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
-
Visualizations
References
- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating PRDM9-Specific Effects: A Comparative Guide to Mrk-740 and its Negative Control, Mrk-740-NC
For researchers, scientists, and drug development professionals investigating the role of PRDM9 in meiosis, recombination, and oncogenesis, the specific validation of its activity is paramount. This guide provides a comprehensive comparison of the potent and selective PRDM9 inhibitor, Mrk-740, and its crucial negative control, Mrk-740-NC, offering experimental data and protocols to ensure rigorous and reliable research outcomes.
PRDM9, a histone methyltransferase, plays a critical role in defining recombination hotspots during meiosis by trimethylating histone H3 on lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] Its aberrant expression has also been implicated in cancer.[1] To accurately study its function, it is essential to distinguish PRDM9-specific effects from off-target activities. The chemical probe Mrk-740 and its inactive analog, this compound, provide a robust system for this validation.
Mrk-740 is a potent, selective, and cell-active inhibitor of PRDM9 with a substrate-competitive mechanism of action that is dependent on S-adenosylmethionine (SAM).[1][3] In contrast, this compound is a closely related compound that serves as an ideal negative control as it does not inhibit PRDM9 activity.[1][4] This pairing allows researchers to confidently attribute observed effects to the inhibition of PRDM9.
Comparative Performance: Mrk-740 vs. This compound
The following table summarizes the key quantitative data comparing the activity of Mrk-740 and this compound.
| Parameter | Mrk-740 | This compound | Reference |
| PRDM9 Inhibition (IC50) | 80 ± 16 nM | > 100 µM | [1][3][5] |
| Cellular H3K4 Trimethylation Inhibition (IC50) | 0.8 ± 0.1 µM | No inhibition up to 10 µM | [4] |
| PRDM7 Inhibition (IC50) | 45 ± 7 µM | No significant inhibition | [5] |
| Effect on HEK293T Cell Growth (up to 10 µM) | No significant effect | No significant effect | [4] |
Experimental Validation of PRDM9-Specific Effects
To validate that an observed cellular or physiological effect is due to the specific inhibition of PRDM9, a workflow incorporating both Mrk-740 and this compound is essential.
Signaling Pathway of PRDM9 in Meiotic Recombination
PRDM9 initiates meiotic recombination by binding to specific DNA sequences and catalyzing histone methylation, which in turn recruits the machinery for double-strand breaks.
Experimental Protocols
In Vitro PRDM9 Inhibition Assay
Objective: To determine the IC50 values of Mrk-740 and this compound for PRDM9 methyltransferase activity.
Methodology:
-
Reactions are performed in triplicate using a biotinylated H3 (1-25) peptide as a substrate.[3][5]
-
PRDM9 enzyme, substrate peptide, and varying concentrations of the inhibitor (Mrk-740 or this compound) are incubated in reaction buffer.
-
The methylation reaction is initiated by the addition of S-adenosylmethionine (SAM).
-
The amount of methylated peptide is quantified using a suitable detection method, such as scintillation proximity assay or mass spectrometry.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Cellular H3K4me3 Inhibition Assay
Objective: To assess the ability of Mrk-740 and this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.
Methodology:
-
HEK293T cells are co-transfected with plasmids expressing PRDM9-FLAG and H3-GFP.[4]
-
Twenty-four hours post-transfection, cells are treated with varying concentrations of Mrk-740 or this compound for 20 hours.[4]
-
Cells are then harvested, and whole-cell lysates are prepared.
-
H3K4me3 levels are assessed by Western blotting using an antibody specific for H3K4me3. GFP levels are used as a transfection control.
-
Band intensities are quantified, and the H3K4me3 signal is normalized to the GFP signal.
-
IC50 values are determined from the dose-response curve.
Alternative Approaches for PRDM9 Validation
While the Mrk-740/Mrk-740-NC system is a powerful tool, other methods can complement the validation of PRDM9-specific effects:
-
Genetic Knockout/Knockdown: Using CRISPR/Cas9 or siRNA to eliminate or reduce PRDM9 expression, respectively, provides a genetic approach to studying its function. However, developmental compensation or incomplete knockdown can be limitations.
-
Catalytically Dead Mutant: Expressing a catalytically inactive mutant of PRDM9 (e.g., Y357S) can help differentiate between the methyltransferase-dependent and -independent functions of the protein.[4]
-
Structure-Activity Relationship (SAR) Studies: Utilizing a series of analogs with varying potencies can help establish a correlation between PRDM9 inhibition and the observed phenotype, strengthening the evidence for a target-specific effect.
References
A Side-by-Side Analysis of Mrk-740 and Mrk-740-NC in Gene Expression Studies
A Comparative Guide for Researchers
In the dynamic field of epigenetics, the precise modulation of protein function is paramount for elucidating complex gene regulatory networks. This guide provides a detailed comparative analysis of Mrk-740, a potent chemical probe for the histone methyltransferase PRDM9, and its corresponding negative control, Mrk-740-NC. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize these compounds in gene expression studies.
Introduction to Mrk-740 and this compound
Mrk-740 is a potent, selective, and cell-penetrant inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][3] Aberrant PRDM9 activity has also been implicated in various diseases, making it a target of significant interest. To ensure that the observed cellular effects of Mrk-740 are specifically due to the inhibition of PRDM9, a negative control compound, this compound, was developed.[2][4] this compound is structurally similar to Mrk-740 but is significantly less active against PRDM9, making it an ideal tool for validating the on-target effects of Mrk-740.[5]
Mechanism of Action
Mrk-740 functions as a substrate-competitive inhibitor of PRDM9.[1][2] It effectively reduces PRDM9-dependent H3K4 trimethylation at endogenous PRDM9 target loci.[1][4] The inhibitory action of Mrk-740 is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[6] In contrast, this compound was synthesized by replacing the methyl pyridine (B92270) moiety of Mrk-740 with a phenyl group, which drastically reduces its inhibitory activity against PRDM9.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Mrk-740 and its negative control, this compound, providing a clear comparison of their biochemical and cellular activities.
| Parameter | Mrk-740 | This compound | Reference |
| Target | PRDM9 Histone Methyltransferase | Inactive Control | [1][5] |
| In Vitro IC50 | 80-85 nM | > 100 µM | [1][2] |
| In-Cell IC50 (H3K4me3 reduction) | 0.8 µM | No inhibition up to 10 µM | [1][7][8] |
| Recommended Cellular Concentration | Up to 3 µM | 3 µM (for comparative studies) | [2][9] |
| Effect on H3K4 Trimethylation | Potent inhibitor | Very weak to no inhibition | [3] |
| Cellular Toxicity | Some toxicity observed at 10 µM after 24h in HEK293T cells. | Some toxicity observed at 10 µM after 4 days in HEK293T cells. | [4][8] |
Signaling Pathway of PRDM9 Inhibition by Mrk-740
Caption: PRDM9-mediated H3K4 trimethylation and its inhibition by Mrk-740.
Experimental Protocols
Below is a detailed methodology for a typical experiment designed to compare the effects of Mrk-740 and this compound on gene expression.
Objective: To determine the effect of PRDM9 inhibition on the expression of a target gene in a human cell line.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Mrk-740 (Active inhibitor)
-
This compound (Negative control)
-
DMSO (Vehicle control)
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)
Procedure:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Treatment:
-
Prepare stock solutions of Mrk-740 and this compound in DMSO.
-
On the day of the experiment, dilute the compounds in fresh culture medium to the desired final concentration (e.g., 3 µM for both, as recommended).[2]
-
Prepare a vehicle control with the same concentration of DMSO as the compound-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing Mrk-740, this compound, or DMSO.
-
Incubate the cells for 24 hours.[4]
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR in triplicate for each sample.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Data Analysis:
-
Compare the expression of the target gene in cells treated with Mrk-740 to those treated with the vehicle control (DMSO) and the negative control (this compound).
-
A significant change in gene expression in the Mrk-740 treated cells, but not in the this compound treated cells, indicates that the effect is specific to PRDM9 inhibition.
-
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing Mrk-740 and this compound in gene expression studies.
Summary of Effects on Gene Expression
The primary utility of Mrk-740 in gene expression studies is to probe the function of PRDM9. By inhibiting PRDM9's methyltransferase activity, Mrk-740 leads to a decrease in H3K4me3 marks at specific genomic loci.[4] Since H3K4me3 is a histone mark generally associated with active gene transcription, treatment with Mrk-740 can lead to the downregulation of PRDM9 target genes.[10][11] For instance, studies in glioblastoma have shown that Mrk-740 can reduce the expression of genes involved in cholesterol biosynthesis, which are regulated by PRDM9-dependent H3K4me3.[12]
The inclusion of this compound is critical for data interpretation. As a compound with minimal inhibitory effect on PRDM9, it helps to distinguish the specific effects of PRDM9 inhibition from off-target or non-specific cellular responses.[12] If a change in gene expression is observed with Mrk-740 but not with this compound, it provides strong evidence that the effect is mediated through PRDM9. This paired-compound approach is a cornerstone of rigorous chemical probe-based research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 3. cenmed.com [cenmed.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe MRK-740 | Chemical Probes Portal [chemicalprobes.org]
- 10. Mdig promotes oncogenic gene expression through antagonizing repressive histone methylation markers [thno.org]
- 11. Pterostilbene Changes Epigenetic Marks at Enhancer Regions of Oncogenes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Unraveling the Differential Effects of Mrk-740 and its Inactive Control, Mrk-740-NC
A Comparative Guide for Researchers
In the landscape of epigenetic research, the development of specific chemical probes is paramount to elucidating the function of individual enzymes. This guide provides a comprehensive comparison of the PRDM9 inhibitor, Mrk-740, and its structurally similar but inactive negative control, Mrk-740-NC. Understanding the distinct experimental outcomes between these two compounds is crucial for accurately attributing biological effects to the inhibition of PRDM9, a histone methyltransferase implicated in meiosis and potentially in oncogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the biochemical and cellular activities of Mrk-740 and this compound.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 |
| Mrk-740 | PRDM9 | 80 ± 16 nM[1][2] |
| PRDM7 | 45 ± 7 µM[1] | |
| This compound | PRDM9 | > 100 µM[3] |
| PRDM7 | No significant inhibition[1][4] |
Table 2: Cellular Activity
| Compound | Cellular Effect | Cell Line | IC50 |
| Mrk-740 | Inhibition of PRDM9-dependent H3K4 trimethylation | HEK293T | 0.8 µM[3][5][6][7] |
| This compound | No inhibition of H3K4 trimethylation | HEK293T | Up to 10 µM[7] |
Mechanism of Action and Structural Differences
Mrk-740 is a potent, selective, and substrate-competitive inhibitor of PRDM9 histone methyltransferase.[3][5] Its mechanism involves binding to the substrate-binding pocket of PRDM9, with significant interactions with the cofactor S-adenosylmethionine (SAM), leading to a SAM-dependent substrate-competitive inhibition.[2]
The critical difference between Mrk-740 and its negative control, this compound, lies in a single structural modification. The methyl pyridine (B92270) moiety present in Mrk-740 is replaced by a phenyl group in this compound.[1][4] This seemingly minor change completely abrogates the inhibitory activity against PRDM9 and its close homolog, PRDM7.[1][4]
Experimental Protocols
Below are detailed methodologies for key experiments used to differentiate the activity of Mrk-740 and this compound.
In Vitro PRDM9 Methyltransferase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Mrk-740 and this compound against PRDM9.
Materials:
-
Recombinant human PRDM9
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosylmethionine (SAM)
-
Mrk-740 and this compound
-
Assay buffer
-
Detection reagents (e.g., AlphaLISA)
Procedure:
-
Prepare a dilution series of Mrk-740 and this compound.
-
In a multi-well plate, combine PRDM9 enzyme, biotinylated H3 peptide, and the test compound at various concentrations.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction and add detection reagents to quantify the level of histone methylation.
-
Measure the signal and calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K4 Trimethylation Assay
Objective: To assess the ability of Mrk-740 and this compound to inhibit PRDM9-mediated histone H3 lysine (B10760008) 4 trimethylation in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3
-
Transfection reagent
-
Mrk-740 and this compound
-
Cell lysis buffer
-
Antibodies against H3K4me3, FLAG, and GFP
-
Secondary antibodies for detection (e.g., fluorescently labeled)
-
Imaging system (e.g., high-content imager)
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding PRDM9-FLAG and H3-GFP.
-
After an appropriate incubation period for protein expression, treat the cells with a range of concentrations of Mrk-740 or this compound for 20-24 hours.[7]
-
Lyse the cells and perform immunofluorescence staining using primary antibodies against H3K4me3 and FLAG.
-
Use fluorescently labeled secondary antibodies for detection.
-
Capture images of the cells using a high-content imaging system.
-
Quantify the fluorescence intensity of H3K4me3 and normalize it to the GFP signal (to account for transfection efficiency and H3 protein levels).
-
Plot the normalized H3K4me3 intensity against the compound concentration to determine the cellular IC50.
Visualizing the Differential Effects
The following diagrams illustrate the signaling pathway affected by Mrk-740 and a typical experimental workflow for comparing the two compounds.
Caption: PRDM9-mediated H3K4 trimethylation pathway and the inhibitory action of Mrk-740.
Caption: Workflow for comparing the cellular effects of Mrk-740 and this compound.
Conclusion
The stark contrast in activity between Mrk-740 and this compound, despite their high structural similarity, underscores the importance of using appropriate negative controls in chemical biology. While Mrk-740 serves as a potent tool to probe the functions of PRDM9, this compound is indispensable for confirming that the observed biological effects are a direct consequence of PRDM9 inhibition and not due to off-target effects of the chemical scaffold. Researchers utilizing these compounds should always perform parallel experiments with both agents to ensure the validity and specificity of their findings.
References
The Critical Role of a Negative Control: A Comparative Guide to Mrk-740-NC in PRDM9 Research
In the landscape of epigenetic research, the precision of experimental tools is paramount. The study of PRDM9, a histone methyltransferase pivotal to meiotic recombination and implicated in oncogenesis, has been significantly advanced by the development of the potent and selective inhibitor, Mrk-740. However, the true value of this chemical probe is fully realized only in conjunction with its inactive counterpart, Mrk-740-NC. This guide provides a comprehensive comparison of Mrk-740 and this compound, highlighting the indispensable role of the negative control in validating experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously investigate the function of PRDM9.
Unmasking Specificity: The Imperative of a Negative Control
This compound is a structurally analogous molecule to Mrk-740, with a critical modification: the replacement of a methyl pyridine (B92270) moiety with a phenyl group.[1] This seemingly minor alteration completely ablates its inhibitory activity against PRDM9, making it an ideal negative control.[1] The use of this compound allows researchers to distinguish the on-target effects of PRDM9 inhibition by Mrk-740 from any potential off-target or non-specific cellular responses. This is a cornerstone of rigorous chemical biology, ensuring that observed phenotypes are directly attributable to the modulation of the intended target.
Quantitative Comparison of Mrk-740 and this compound
The profound difference in the biochemical and cellular activities of Mrk-740 and its negative control is starkly illustrated by quantitative data. These data underscore the specificity of Mrk-740 and the inert nature of this compound towards PRDM9.
| Parameter | Mrk-740 | This compound | Reference |
| Target | PRDM9 Histone Methyltransferase | (Inactive) | [1] |
| In Vitro IC50 (PRDM9) | 85 nM | > 100 µM | [2] |
| In Vitro IC50 (PRDM7) | 45 µM | No significant inhibition | [3] |
| Cellular IC50 (H3K4me3 inhibition) | 0.8 µM | No inhibition up to 10 µM | [4][5] |
Case Study: Elucidating the Role of PRDM9 in Glioblastoma
A compelling demonstration of the importance of this compound comes from recent research into drug-tolerant persister cells in glioblastoma. In this study, Mrk-740 was shown to reduce the survival of these persister cells. The crucial control experiment involved treating cells with this compound, which had no effect on cell viability or the number of persister-derived colonies.[6] This directly implicates PRDM9's methyltransferase activity in the survival mechanism of these cancer cells. Furthermore, Mrk-740, but not this compound, was shown to decrease bulk H3K4me3 levels in these cells, confirming the on-target action of the inhibitor in a disease-relevant context.[6]
Signaling Pathway and Experimental Workflow
To fully appreciate the experimental context, it is essential to understand the PRDM9 signaling pathway and the workflow for its investigation using Mrk-740 and this compound.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 5. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative analysis of the biophysical properties of Mrk-740 and Mrk-740-NC
A Head-to-Head Examination of a Potent PRDM9 Inhibitor and its Inactive Control
This guide provides a detailed comparative analysis of the biophysical properties of Mrk-740, a potent chemical probe for the histone methyltransferase PRDM9, and its structurally similar but inactive negative control, Mrk-740-NC. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and therapeutic discovery.
Mrk-740 has been identified as a selective, substrate-competitive inhibitor of PRDM9, an enzyme implicated in various biological processes, including meiotic recombination and potentially oncogenesis.[1][2][3] Understanding the differential biophysical characteristics of Mrk-740 and its inactive counterpart, this compound, is crucial for the accurate interpretation of experimental results and for advancing our understanding of PRDM9's function.
Quantitative Biophysical Data
The following table summarizes the key quantitative biophysical parameters of Mrk-740 and this compound based on available experimental data.
| Property | Mrk-740 | This compound | Reference |
| Target | PRDM9 | PRDM9 (inactive) | [4][5] |
| Mechanism of Action | SAM-dependent, substrate-competitive inhibitor | Inactive control | [2][3][4] |
| In Vitro IC50 (PRDM9) | 80 ± 16 nM | > 100 µM | [1][4][5] |
| Cellular IC50 (H3K4 Trimethylation) | 0.8 ± 0.1 µM (in HEK293T cells) | No inhibition up to 10 µM | [4][6] |
| Binding Affinity (Kd) to PRDM9 | 87 ± 5 nM (via SPR) | Not reported | [7] |
| Selectivity | Highly selective for PRDM9 over other methyltransferases | Not applicable | [4][8] |
Signaling Pathway and Mechanism of Action
Mrk-740 acts as an inhibitor of PRDM9, a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic modification plays a critical role in defining hotspots for meiotic recombination. The inhibition by Mrk-740 is dependent on the presence of the cofactor S-adenosylmethionine (SAM) and is competitive with the histone substrate.[2][3] this compound, despite its structural similarity, lacks this inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRK-740 | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe MRK-740 | Chemical Probes Portal [chemicalprobes.org]
Statistical analysis of data from experiments with Mrk-740 and Mrk-740-NC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data for Mrk-740, a potent and selective inhibitor of PRDM9 histone methyltransferase, and its inactive control compound, Mrk-740-NC. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Data Summary
The following tables provide a structured overview of the comparative performance of Mrk-740 and this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Type |
| Mrk-740 | PRDM9 | 80 ± 16[1][2] | In vitro methylation assay |
| This compound | PRDM9 | > 100,000[3] | In vitro methylation assay |
| Mrk-740 | PRDM7 | 45,000 ± 7,000[4] | In vitro methylation assay |
| This compound | PRDM7 | No significant inhibition[2][4] | In vitro methylation assay |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line | Cellular IC50 (µM) | Experiment | Cytotoxicity (at 10 µM) |
| Mrk-740 | HEK293T | 0.8 ± 0.1[5] | Inhibition of H3K4 trimethylation | Some toxicity observed after 24h[4][5][6] |
| This compound | HEK293T | > 10[5] | Inhibition of H3K4 trimethylation | Some toxicity observed after 4 days[4] |
| Mrk-740 | MCF7 | Equipotent to HEK293T[4] | Inhibition of H3K4 methylation | Minimal impact on viability (5-day assay)[4] |
Experimental Protocols
In Vitro PRDM9 Methyltransferase Assay
The inhibitory activity of Mrk-740 and this compound against PRDM9 was determined using an in vitro methylation assay. The reaction mixture contained the PRDM9 enzyme, a biotinylated H3 (1-25) peptide substrate, and the cofactor S-adenosylmethionine (SAM).[2][4] The compounds were added at varying concentrations, and the level of histone methylation was quantified. The IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited, was then calculated.[3][6]
Cellular H3K4 Trimethylation Inhibition Assay
HEK293T cells were co-transfected with plasmids expressing both histone H3-GFP and PRDM9-FLAG.[5] Following transfection, the cells were treated with different concentrations of Mrk-740 or this compound for 20 hours.[5] The level of H3K4 trimethylation was then assessed, and the fluorescence intensity of H3K4me3 was normalized to the GFP intensity to determine the concentration-dependent inhibition.[5]
Cell Viability and Proliferation Assays
The cytotoxic effects of the compounds were evaluated in HEK293T and MCF7 cells. For HEK293T cells, cell growth was monitored for up to 4 days in the presence of the compounds using an IncuCyte™ ZOOM live-cell imaging system.[4][5] For MCF7 cells, a 5-day proliferation assay was conducted to assess the long-term impact on cell viability.[4]
Visualizations
Signaling Pathway of PRDM9 Inhibition by Mrk-740
Caption: Mechanism of PRDM9 inhibition by Mrk-740.
Experimental Workflow for Cellular Assay
References
Confirming On-Target Effects of PRDM9 Inhibition with Mrk-740: A Comparative Guide
This guide provides a detailed comparison of the chemical probe Mrk-740 and its inactive control, Mrk-740-NC, for studying the function of PRDM9. It is intended for researchers, scientists, and drug development professionals interested in the targeted inhibition of this key histone methyltransferase. The content herein summarizes experimental data, outlines protocols, and visualizes key processes to objectively demonstrate the on-target effects of Mrk-740.
Introduction to PRDM9
PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a critical role in meiosis by specifying the locations of genetic recombination hotspots.[1] Its expression is primarily restricted to germ cells.[2] PRDM9 uses a tandem array of zinc fingers to bind to specific DNA sequences and then, through its PR/SET domain, catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2][3] This chromatin modification is essential for initiating DNA double-strand breaks (DSBs) and the subsequent repair process that leads to genetic exchange.[1] Growing evidence also suggests a role for aberrant PRDM9 expression in genomic instability and oncogenesis, making it a target of interest for therapeutic development.[2]
Mrk-740: A Potent and Selective PRDM9 Inhibitor
Mrk-740 is a potent, selective, and cell-active chemical probe designed to inhibit the methyltransferase activity of PRDM9.[2][4] It acts as a substrate-competitive inhibitor, binding to the histone-substrate binding pocket.[2][5] The binding of Mrk-740 is also dependent on the cofactor S-adenosylmethionine (SAM).[2][5]
To validate that the observed biological effects are a direct result of PRDM9 inhibition, a negative control compound, This compound , was synthesized.[2][5] This compound is structurally very similar to Mrk-740 but is inactive against PRDM9, making it an ideal tool for distinguishing on-target from off-target effects.[2][6]
Data Presentation: Mrk-740 vs. This compound
The on-target efficacy and selectivity of Mrk-740 have been quantified through biochemical and cellular assays. The following tables summarize the key performance data in comparison to the inactive control, this compound.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC₅₀ (Inhibitory Concentration 50%) | Selectivity |
| Mrk-740 | PRDM9 | 80 ± 16 nM [2] | >560-fold vs. PRDM7 |
| PRDM7 | 45 ± 7 µM[6] | ||
| This compound | PRDM9 | Inactive [5][6] | N/A |
| PRDM7 | No significant inhibition[6] | N/A |
Table 2: Cellular On-Target Activity
| Compound | Assay | Measurement | Result |
| Mrk-740 | H3K4 Trimethylation (HEK293T cells) | IC₅₀ | 0.8 ± 0.1 µM [7] |
| Cell Growth (HEK293T cells, 24h) | Effect at 3 µM | No effect on cell growth[7] | |
| Cell Growth (HEK293T cells, 24h) | Effect at 10 µM | Some toxicity observed[7] | |
| This compound | H3K4 Trimethylation (HEK293T cells) | Inhibition at 10 µM | No inhibition observed[7] |
Mandatory Visualization
The following diagrams illustrate the PRDM9 signaling pathway and a typical experimental workflow for confirming the on-target effects of Mrk-740.
Caption: PRDM9 binds to DNA and methylates Histone H3, initiating recombination, a process blocked by Mrk-740.
Caption: Workflow to confirm Mrk-740's on-target inhibition of PRDM9's methyltransferase activity in cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to confirm the on-target effects of Mrk-740.
In Vitro PRDM9 Inhibition Assay (Bioluminescent)
This assay quantifies the methyltransferase activity of PRDM9 in a test tube and is used to determine the biochemical IC₅₀ of inhibitors.
Principle: The transfer of a methyl group from SAM to a histone substrate produces S-adenosyl-homocysteine (SAH). The amount of SAH produced is measured using coupled enzymatic reactions that result in the generation of a light signal (luminescence), which is inversely proportional to the activity of the methyltransferase.
Materials:
-
Recombinant human PRDM9 protein
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosyl-methionine (SAM)
-
Mrk-740 and this compound compounds
-
Bioluminescent methyltransferase assay kit (containing SAH-converting enzymes, luciferase, etc.)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Mrk-740 and this compound in DMSO, followed by a dilution in assay buffer.
-
In a 384-well plate, add the diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add recombinant PRDM9 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the SAH produced by adding the detection reagents from the bioluminescent assay kit according to the manufacturer's instructions.
-
Incubate for 30-60 minutes to allow the signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Chromatin Immunoprecipitation (ChIP-qPCR) for H3K4me3
This cellular assay directly measures the impact of Mrk-740 on PRDM9's ability to methylate chromatin at its specific genomic binding sites.[8]
Principle: Cells are treated with the inhibitor, and the proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific for H3K4me3 is used to immunoprecipitate the chromatin fragments carrying this mark. The amount of specific DNA sequences associated with these fragments is then quantified by qPCR, indicating the level of H3K4me3 at those loci.
Materials:
-
HEK293T cells transfected to express PRDM9
-
Mrk-740 and this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion kit
-
Anti-H3K4me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and Proteinase K
-
DNA purification kit
-
qPCR primers for known PRDM9 target loci and control regions
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment: Plate HEK293T cells expressing PRDM9. Treat the cells with various concentrations of Mrk-740, this compound (e.g., 10 µM), or DMSO for 48 hours.[8]
-
Cross-linking and Lysis: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine. Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with magnetic beads. Incubate the cleared lysate overnight at 4°C with an anti-H3K4me3 antibody or a control IgG.
-
Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating with Proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to known PRDM9 binding loci and negative control regions (e.g., transcription start sites not targeted by PRDM9).[8]
-
Data Analysis: Analyze the qPCR data by calculating the percent input for each sample. A dose-dependent decrease in the H3K4me3 signal at PRDM9 target loci in Mrk-740-treated cells, with no effect in this compound-treated cells, confirms on-target activity.
References
- 1. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRDM9, a driver of the genetic map - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mrk-740-NC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the proper disposal of Mrk-740-NC, a negative control compound for the PRDM9 histone methyltransferase inhibitor, MRK-740.
This compound is utilized in research to validate the on-target effects of its active counterpart, MRK-740, by demonstrating a lack of biological activity.[1] While it is designed to be inert in specific biological pathways, it must be handled and disposed of with the same diligence as any other laboratory chemical.
Chemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C25H31N5O3 | [1] |
| Molecular Weight | 449.55 g/mol | [1] |
| CAS Number | 2421146-31-6 | [1] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [2] |
| Storage Class | 11 (Combustible Solids) | [2][3] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [2][3] |
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Step-by-Step Disposal Procedures
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals should be stored separately to prevent reactions.[4]
Step 2: Waste Collection and Labeling
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.
-
Collect liquid waste containing this compound (e.g., dissolved in DMSO) in a separate, leak-proof, and appropriately labeled container.
-
The label on the waste container must clearly state "Hazardous Waste" and list the full chemical name: "this compound (4-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methyl-9-phenyl-1,4,9-triazaspiro[5.5]undecane)". Also, include the concentration and solvent if it is a solution.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area has secondary containment to prevent spills from reaching drains.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[5] All hazardous wastes must be disposed of through a certified hazardous waste collection program.[5]
Experimental Protocol: Use of this compound as a Negative Control
This compound is essential for validating that the observed cellular or biochemical effects of MRK-740 are due to the specific inhibition of PRDM9 and not off-target effects.
Objective: To assess the specificity of a biological response to the PRDM9 inhibitor, MRK-740.
Materials:
-
MRK-740 (active compound)
-
This compound (negative control)
-
Appropriate cell line or biochemical assay system
-
Vehicle control (e.g., DMSO)
-
Cell culture media and reagents or assay buffers
-
Detection reagents for the specific biological readout
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of MRK-740 and this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM).
-
Treatment Groups: Set up the following experimental groups in triplicate:
-
Vehicle Control: Cells or assay treated with the same volume of vehicle (e.g., DMSO) as the compound-treated groups.
-
MRK-740 Treatment: Cells or assay treated with the desired concentration of MRK-740.
-
This compound Treatment: Cells or assay treated with the same concentration of this compound as the MRK-740 group.
-
-
Incubation: Incubate the cells or assay with the compounds for the predetermined experimental duration.
-
Measurement of Biological Response: At the end of the incubation period, measure the specific biological endpoint of interest (e.g., gene expression, protein levels, cell viability).
-
Data Analysis: Compare the results from the different treatment groups. A specific effect of MRK-740 on PRDM9 would be indicated by a significant change in the biological response in the MRK-740 treated group compared to both the vehicle control and the this compound treated group. The this compound group should show a response similar to the vehicle control.
Visualizing Key Pathways and Workflows
To further clarify the context of this compound's use, the following diagrams illustrate the relevant biological pathway and experimental logic.
Caption: PRDM9 signaling pathway and the inhibitory action of MRK-740.
Caption: Experimental workflow for using a chemical probe and its negative control.
References
Personal protective equipment for handling Mrk-740-NC
Disclaimer: No specific Safety Data Sheet (SDS) for Mrk-740-NC is publicly available. The following guidance is based on best practices for handling potent, research-grade kinase inhibitors and information available for the structurally related compound, Mrk-740. Researchers, scientists, and drug development professionals should handle this compound with a high degree of caution, treating it as a potentially hazardous substance.
This document provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound is typically stored at -20°C. Confirm the recommended storage conditions on the product vial or datasheet.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound carefully to avoid generating dust.[2]
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
III. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound.[2][3] |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Unused solutions containing this compound should not be poured down the drain.[2][3] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3] |
Note: All disposal must be in accordance with local, state, and federal regulations.
IV. Experimental Workflow Visualization
The following diagram outlines a typical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
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